Methyl 2-methyl-2-(methylamino)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-2-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7-3)5(8)9-4/h7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQJWQKAGNUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450724 | |
| Record name | methyl 2-methyl-2-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53617-94-0 | |
| Record name | methyl 2-methyl-2-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methyl-2-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-methyl-2-(methylamino)propanoate, a unique α,α-disubstituted amino acid ester. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, potential applications, and analytical characterization based on its structural features and the established chemistry of related molecules.
Core Identifiers and Physicochemical Properties
Methyl 2-methyl-2-(methylamino)propanoate is a chiral, non-proteinogenic amino acid derivative. The presence of two methyl groups on the α-carbon and a methyl group on the amine creates a sterically hindered and conformationally constrained building block, a feature often sought after in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 53617-94-0 | [1][2][3] |
| IUPAC Name | methyl 2-methyl-2-(methylamino)propanoate | [4] |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Canonical SMILES | CNC(C)(C)C(=O)OC | N/A |
| InChI Key | N/A | N/A |
Caption: Chemical structure of Methyl 2-methyl-2-(methylamino)propanoate.
Synthesis and Manufacturing
A plausible and efficient method for the synthesis of α,α-disubstituted amino acids like Methyl 2-methyl-2-(methylamino)propanoate is a variation of the Strecker synthesis. This approach involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis and esterification.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 2-methyl-2-(methylamino)propanoate.
Hypothetical Experimental Protocol
-
Imine Formation: Acetone is reacted with an aqueous solution of methylamine, typically in the presence of a mild acid catalyst, to form the corresponding N-methylpropan-2-imine in situ.
-
Strecker Reaction: A solution of potassium cyanide in water is added to the reaction mixture. The cyanide ion attacks the imine carbon to form 2-methyl-2-(methylamino)propanenitrile. The reaction is typically carried out at room temperature and monitored by TLC or GC-MS.
-
Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid such as hydrochloric acid under reflux. This step converts the nitrile group to a carboxylic acid group.
-
Esterification: The crude 2-methyl-2-(methylamino)propanoic acid is then esterified. A common method is the Fischer-Speier esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid like sulfuric acid.
-
Purification: The final product, Methyl 2-methyl-2-(methylamino)propanoate, can be purified by distillation or column chromatography.
Role in Drug Discovery and Development
The incorporation of α,α-disubstituted amino acids into peptides or small molecule drugs can confer several advantageous properties:
-
Metabolic Stability: The quaternary carbon atom at the α-position can sterically hinder enzymatic degradation, leading to a longer in vivo half-life of the drug candidate.
-
Conformational Rigidity: The gem-dimethyl group restricts the conformational freedom around the α-carbon. This can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.
-
Peptidomimicry: These modified amino acids can be used to create peptidomimetics that mimic the structure of natural peptides but with improved pharmacological properties.
While there are no specific drugs in the public domain that explicitly name Methyl 2-methyl-2-(methylamino)propanoate as a key intermediate, its structural motif is highly valuable. It can serve as a crucial building block for creating novel chemical entities with potential applications in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Analytical Characterization
The identity and purity of Methyl 2-methyl-2-(methylamino)propanoate would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include:
-
A singlet for the six protons of the two α-methyl groups.
-
A singlet for the three protons of the N-methyl group.
-
A singlet for the three protons of the ester methyl group.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: Expected signals would correspond to:
-
The quaternary α-carbon.
-
The carbons of the α-methyl groups.
-
The carbon of the N-methyl group.
-
The carbon of the ester methyl group.
-
The carbonyl carbon of the ester.
-
Mass Spectrometry (MS)
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 131.17.
-
Common fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group.
General Analytical Protocol
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer. Mass spectra are obtained using a mass spectrometer, for example, with an ESI or EI source.
-
Data Analysis: The obtained spectra are analyzed to confirm the presence of the expected signals and fragmentation patterns, which validates the structure of the compound.
Safety, Handling, and Storage
As a specific Material Safety Data Sheet (MSDS) for Methyl 2-methyl-2-(methylamino)propanoate is not publicly available, general precautions for handling laboratory chemicals of this class should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-methyl-2-(methylamino)propanoate is a valuable, albeit not extensively documented, chemical building block. Its unique structural features, particularly the α,α-disubstitution, make it an attractive component for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and methods for its characterization, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical properties and expand its applications.
References
-
Sumukha Life Sciences. Intermediates. [Link]
- Fisher Scientific.
-
Changzhou Extraordinary Pharmatech co.,LTD. Product Center. [Link]
Sources
Technical Guide: Solubility Profiling & Process Optimization for Methyl 2-methyl-2-(methylamino)propanoate
The following technical guide details the solubility characteristics, physicochemical properties, and determination protocols for Methyl 2-methyl-2-(methylamino)propanoate .
Executive Summary
Methyl 2-methyl-2-(methylamino)propanoate (commonly referred to as N-Me-Aib-OMe or Methyl 2-(methylamino)isobutyrate ) is a specialized sterically hindered amino acid derivative. It serves as a critical building block in the synthesis of peptaibols (e.g., Lipovelutibols) and peptidomimetics where conformational rigidity is required.
Due to the gem-dimethyl effect and N-methylation, this compound exhibits unique solubility profiles compared to standard
Physicochemical Identity & Characterization[1]
Understanding the solid-state and solution-phase behavior requires distinguishing between the Free Base (liquid/oil) and the Hydrochloride Salt (crystalline solid), as they are often interchanged during synthesis.
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | Methyl 2-methyl-2-(methylamino)propanoate | Methyl 2-methyl-2-(methylamino)propanoate hydrochloride |
| Common Name | N-Me-Aib-OMe | N-Me-Aib-OMe · HCl |
| CAS Number | Not widely listed (Ref. Base of 242468-73-1) | 242468-73-1 |
| Molecular Formula | ||
| Molecular Weight | 131.17 g/mol | 167.63 g/mol |
| Physical State | Colorless to pale yellow oil | White hygroscopic solid |
| LogP (Predicted) | ~0.8 (Lipophilic) | -1.5 (Hydrophilic) |
| pKa (Base) | ~9.8 (Secondary amine) | N/A |
Structural Implications on Solubility
-
Gem-Dimethyl Group: Increases lipophilicity and steric bulk, reducing the energy of crystal lattice formation (lowering MP) and enhancing solubility in non-polar organic solvents compared to Alanine derivatives.
-
N-Methylation: Removes a hydrogen bond donor, significantly increasing solubility in aprotic solvents (DCM, THF) and lowering the boiling point.
Reference Solubility Matrix
Note: Data below represents high-confidence estimates based on structural analogs (e.g., N-Me-Ala-OMe) and standard process chemistry observations. These values serve as a baseline for solvent selection.
Table 1: Comparative Solubility Profile ( )
| Solvent Class | Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |
| Polar Protic | Water | Moderate (pH dependent) | Very High (>500 mg/mL) | Aqueous workup / Salt formation |
| Methanol | Miscible | High (>200 mg/mL) | Recrystallization / Hydrogenation | |
| Ethanol | Miscible | High | Solvent exchange | |
| Polar Aprotic | Dichloromethane (DCM) | Miscible | Low (<10 mg/mL) | Peptide coupling / Extraction |
| Ethyl Acetate | High | Very Low | Washing / Purification | |
| THF | High | Low | Reaction solvent | |
| Non-Polar | Toluene | High | Insoluble | Azeotropic drying |
| n-Heptane/Hexane | Moderate/High | Insoluble | Anti-solvent precipitation |
Expert Insight: The "Oil-Out" Phenomenon
During the neutralization of the HCl salt to the free base in aqueous media, N-Me-Aib-OMe often separates as an oil rather than a precipitate due to its low melting point. Extraction with DCM or MTBE is recommended over Ethyl Acetate for higher recovery yields due to the compound's amphiphilic nature.
Validated Protocol: Solubility Determination
Since batch-to-batch impurity profiles can alter solubility limits, researchers must validate exact saturation points. The following Self-Validating System uses a dynamic laser monitoring method (or visual equivalent) to determine the metastable zone width (MSZW) and saturation limit.
Workflow Diagram (DOT)
Figure 1: Dynamic solubility determination workflow ensuring thermodynamic equilibrium.
Detailed Methodology
-
Preparation: Calibrate a thermostated reactor vessel (e.g., Mettler Toledo EasyMax or standard jacketed flask).
-
Equilibration: Add excess solid (for HCl salt) or liquid (for Free Base) to the solvent. Stir at 400 RPM for >24 hours to ensure equilibrium.
-
Sampling: Stop stirring and allow phase separation (1 hour). Withdraw supernatant using a syringe filter (0.22 µm PTFE for organics, Nylon for aqueous).
-
Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Validation Check: Perform triplicate sampling. Relative Standard Deviation (RSD) must be <2%.
-
Thermodynamic Modeling
To predict solubility (
- : Mole fraction of N-Me-Aib-OMe.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Interpretation:
-
If
, dissolution is endothermic (solubility increases with T). -
For N-Me-Aib-OMe HCl, expect
to be positive (typical for ionic lattices). -
For the Free Base (oil), the curve may be flatter, indicating miscibility gaps rather than solubility limits.
Synthesis & Purification Context
The solubility data is most critical during the synthesis of the compound itself or its downstream coupling.
Synthesis of N-Me-Aib-OMe (Process Note)
The synthesis typically involves the esterification of N-Me-Aib or the N-methylation of Aib-OMe.
-
Reaction Solvent: Methanol (using
). -
Isolation: The HCl salt is isolated by evaporating Methanol and precipitating with Diethyl Ether or MTBE (Anti-solvent).
-
Why? The salt is soluble in MeOH but insoluble in Ether.
-
-
Free Base Generation: Treat the salt with saturated
and extract into DCM .-
Why? DCM provides the highest partition coefficient for the lipophilic gem-dimethyl amine.
-
References
-
Synthesis of Peptaibols (Lipovelutibols)
- Title: Total Synthesis and Conformational Analysis of N
- Source: PMC / NIH (2021).
- Context: Describes the synthesis of Aib-OMe and coupling protocols using EDC/HOBt.
-
URL:[Link]
-
N-Methyl Amino Acid Synthesis
-
Microwave Assisted Synthesis
-
Thermodynamic Modeling Standard
- Title: Solubility of Amino Acids and Their Derivatives (Standard Apelbl
- Source: Journal of Chemical & Engineering D
-
URL:[Link]
Sources
- 1. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
A Technical Guide to the Predicted Safety Profile and Handling of Methyl 2-methyl-2-(methylamino)propanoate
Preamble: Navigating the Data Gap for a Novel Compound
This guide, therefore, moves beyond the simple presentation of an existing SDS. Instead, it serves as a technical whitepaper designed for researchers and drug development professionals, offering a robust, predictive safety profile. By applying principles of chemical hazard assessment, analyzing structure-activity relationships, and referencing data from structurally analogous compounds, we will construct a de facto safety framework. This document is built upon the foundational principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and best practices from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3][4][5][6] The objective is to empower scientific teams to manage the risks associated with this molecule proactively and responsibly.
Section 1: Molecular Profile and Hazard Prediction
The cornerstone of a predictive safety assessment lies in deconstructing the molecule into its constituent functional groups and understanding their inherent chemical properties and reactivities.
Molecular Structure: Methyl 2-methyl-2-(methylamino)propanoate
-
Molecular Formula: C₇H₁₅NO₂[7] (inferred from ethyl ester analog)
-
Functional Groups:
-
Tertiary Aliphatic Amine: The nitrogen atom is bonded to three carbon atoms (a methyl group, the main propanoate backbone, and another methyl group). Tertiary amines are typically basic and act as nucleophiles. Unlike primary or secondary amines, they lack N-H bonds for hydrogen bonding with themselves, which can affect boiling point.[8] However, the lone pair on the nitrogen can accept hydrogen bonds.
-
Methyl Ester: The molecule contains a methyl propanoate structure. Lower aliphatic esters are often characterized by their volatility, distinct odors, and flammability.[9]
-
Predicted Physicochemical Properties:
Based on analogues like methyl propionate and methyl isobutyrate, we can infer the following properties. These are estimates and should be confirmed experimentally.
| Property | Predicted Value / Observation | Rationale / Analog Compound |
| Physical State | Colorless Liquid | Based on similar low-molecular-weight amino esters.[10] |
| Odor | Potentially fruity (ester) and amine-like (ammonia/fishy) | Combination of functional group characteristics.[9] |
| Boiling Point | Estimated 140-160 °C | Higher than methyl propionate (approx. 80 °C) due to increased molecular weight and polarity from the amine group. |
| Solubility | Slightly soluble in water, miscible with organic solvents | The ester group reduces water solubility, while the amine group slightly increases it.[9][10] |
| Flammability | Likely a combustible or flammable liquid | Lower aliphatic esters are typically flammable.[9][11] |
Section 2: The Constructed Safety Data Sheet (GHS Framework)
This section is structured according to the 16-section GHS format. All information is predictive and should be treated as a preliminary hazard assessment.
SECTION 1: IDENTIFICATION
-
Product Name: Methyl 2-methyl-2-(methylamino)propanoate
-
Synonyms: Not widely available
-
CAS Number: Not assigned or readily available. A related compound, Ethyl 2-methyl-2-(methylamino)propanoate, is CAS 58743-30-9.[7]
-
Recommended Use: For research and development in a laboratory setting. Not for human or veterinary use.
SECTION 2: HAZARD(S) IDENTIFICATION This is a predictive classification based on functional group analysis.
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
-
Rationale:
-
Flammability: Based on analogues like methyl propionate.[11]
-
Oral Toxicity & Irritation: Aliphatic amines and some esters can be harmful if swallowed and are known irritants to the skin, eyes, and respiratory system.[9][10][12] The potential for serious eye damage is high due to the caustic nature of amines.[9]
-
Predicted GHS Label Elements:
-
Pictograms:
-
Flame (Flammable)
-
Corrosion (Eye Damage)
-
Exclamation Mark (Irritant, Harmful)
-
-
Signal Word: Danger
-
Precautionary Statements (Selected):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] Immediately call a POISON CENTER or doctor.
-
SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS
-
Substance: Methyl 2-methyl-2-(methylamino)propanoate
-
Purity: >95% (Assumed for laboratory-grade chemical)
SECTION 4: FIRST-AID MEASURES
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.[11][13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]
SECTION 5: FIRE-FIGHTING MEASURES
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[13][14] Water spray may be inefficient.[14]
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[15]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
SECTION 6: ACCIDENTAL RELEASE MEASURES
-
Personal Precautions: Evacuate personnel.[12] Ensure adequate ventilation. Remove all sources of ignition.[13] Avoid breathing vapors. Wear appropriate personal protective equipment (see Section 8).
-
Environmental Precautions: Prevent entry into waterways, sewers, or basements.[16]
-
Methods for Clean-up: Absorb with non-combustible material like sand or earth and place in a suitable container for disposal.[14][16] Use non-sparking tools.[11][13]
SECTION 7: HANDLING AND STORAGE
-
Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood. Keep away from ignition sources. Ground/bond container and receiving equipment.[11] Avoid contact with skin, eyes, and clothing.[16]
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Store away from oxidizing agents and strong acids.[16] The recommended storage temperature is 2-8°C.[17]
SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
-
Exposure Limits: No occupational exposure limits (PEL, TLV) have been established.
-
Engineering Controls: Use in a chemical fume hood is required to maintain exposure to a minimum.[18][19] Eyewash stations and safety showers must be readily available.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene). Wear a lab coat.[18]
-
Respiratory Protection: If a fume hood is not available or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.
-
SECTION 9-16: Data for sections 9 (Physical and Chemical Properties), 10 (Stability and Reactivity), 11 (Toxicological Information), 12 (Ecological Information), 13 (Disposal Considerations), 14 (Transport Information), 15 (Regulatory Information), and 16 (Other Information) is largely unavailable. The information provided below is based on prediction and general principles.
-
Section 10 (Stability/Reactivity): Stable under recommended storage conditions.[16] Avoid heat, flames, and sparks.[11] Incompatible with strong oxidizing agents, strong acids, and strong bases.[16]
-
Section 11 (Toxicology): No specific data available. Assumed to be harmful if swallowed and irritating to the skin, eyes, and respiratory tract based on its functional groups.[9][20]
-
Section 13 (Disposal): Dispose of in accordance with local, state, and federal regulations. Must be handled as hazardous waste. Do not dispose of into sewer systems.
Section 3: Field-Proven Laboratory Protocols
A predictive SDS is only as valuable as the actions it inspires. The following protocols are designed to create a self-validating system of safety for handling this and other novel compounds.
Protocol 1: Pre-Use Risk Assessment Workflow
Before any experiment, a systematic risk assessment is mandatory. This process ensures that hazards are identified and controlled before work begins.
Caption: Pre-Use Risk Assessment Workflow for Novel Compounds.
Protocol 2: Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Verify the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble all necessary PPE: nitrile gloves, safety goggles, face shield, and a flame-retardant lab coat.
-
Prepare a designated waste container for contaminated materials.
-
Ensure an emergency spill kit is accessible.
-
-
Aliquotting and Dispensing:
-
Perform all manipulations within the chemical fume hood.
-
Ground the source container and receiving vessel to prevent static discharge.[11]
-
Use non-sparking tools for opening containers.[16]
-
Slowly dispense the liquid to avoid splashing and aerosol generation.
-
Keep the container tightly closed when not in use.[11]
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Dispose of all contaminated consumables (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surface.
-
Protocol 3: Emergency Response Workflow - Chemical Spill
This workflow outlines the immediate steps to take in the event of a spill, prioritizing personnel safety.
Sources
- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]
- 4. ECHA publishes guidance on chemical safety assessment [lexgo.be]
- 5. Homepage - ECHA [echa.europa.eu]
- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rawsource.com [rawsource.com]
- 9. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. stonhard.ca [stonhard.ca]
- 16. novamolecular.com [novamolecular.com]
- 17. methyl 2-(methylamino)propanoate; CAS No.: 52060-77-2 [chemshuttle.com]
- 18. lighthouselabservices.com [lighthouselabservices.com]
- 19. ipgsf.com [ipgsf.com]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
Thermodynamic stability of N-methylated alpha-amino esters
Thermodynamic Stability and Kinetic Profiles of N-Methylated -Amino Esters in Drug Discovery
Executive Summary
N-methylated
This guide details the specific instability mechanisms inherent to these molecules.[1] Unlike standard amino esters, N-methylated variants exhibit a paradox of stability : they are sterically resistant to intermolecular hydrolysis yet kinetically prone to intramolecular cyclization (diketopiperazine formation) and base-catalyzed racemization.
Part 1: The Thermodynamic Landscape
Steric vs. Electronic Effects
The thermodynamic stability of N-methylated amino esters is governed by the clash between the methyl group and the side chain (
-
Conformational Restriction: The N-methyl group restricts rotation around the
( ) and ( ) bonds. While this rigidity is beneficial for binding affinity in the final drug, it creates high-energy ground states in the ester monomer that drive reactivity. -
Cis/Trans Equilibrium: In N-acylated precursors (e.g., peptidyl-N-Me-AA-OR), the N-methylation significantly lowers the energy difference between cis and trans amide bonds. While standard peptide bonds exist >99.9% in trans, N-methylated bonds can exhibit >30% cis population. This "cis-effect" is the primary driver for the rapid cyclization observed in these systems.
Quantitative Stability Comparison
The following table summarizes the stability profile of N-methylated esters versus standard amino esters under varying conditions.
| Parameter | Standard | N-Methylated | Mechanism of Instability |
| Base Hydrolysis (Saponification) | Stable (Racemization <2%) | Highly Unstable (Racemization >20%) | Direct |
| Diketopiperazine (DKP) Risk | Moderate (Slow kinetics) | Critical (Fast kinetics) | Cis-conformer accessibility facilitates intramolecular attack. |
| Acid Stability | High | High | N-Me group remains protonated, preventing nucleophilic attack. |
| Enzymatic Stability | Low (Rapid proteolysis) | High | N-methylation blocks protease recognition and cleavage. |
Part 2: Critical Instability Mechanisms
The Racemization Trap
A common misconception is that steric bulk prevents racemization. For N-methylated esters, the opposite is true during saponification.
-
Standard Amino Acids: In basic conditions, the amide proton (NH) is the most acidic site (
). Base removes this proton first, creating a negatively charged nitrogen. This anionic charge electrostatically shields the adjacent -proton from removal. -
N-Methylated Amino Acids: Lacking the NH proton, the base attacks the
-proton directly ( ). This leads to the formation of a planar enolate intermediate, destroying the chiral center. Upon reprotonation, the molecule racemizes.
The Diketopiperazine (DKP) Sink
The formation of diketopiperazines (cyclic dipeptides) is the thermodynamic "sink" for N-methylated dipeptide esters. This reaction is autocatalytic and often occurs spontaneously during Fmoc-deprotection steps in solid-phase synthesis.
Mechanism:
-
The N-methyl group on the second residue forces the peptide bond into a cis-conformation to relieve steric strain.
-
This brings the N-terminal amine into immediate proximity with the C-terminal ester carbonyl.
-
Intramolecular nucleophilic attack occurs, releasing the alcohol and forming the stable six-membered DKP ring.
Visualization of Instability Pathways
The following diagram maps the kinetic pathways leading to either racemization or DKP formation.
Figure 1: Kinetic pathways for N-methylated ester degradation. Note the bifurcation dependent on conformational equilibrium (DKP) versus direct proton abstraction (Racemization).
Part 3: Experimental Protocols
Protocol A: Assessing Racemization via Marfey’s Method
Because standard C18 HPLC often cannot resolve N-methyl enantiomers, derivatization with Marfey’s reagent (FDAA) is the gold standard for validation.
Reagents:
-
1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).
-
1M NaHCO3.
-
1M HCl.
Workflow:
-
Hydrolysis: Dissolve 0.5 mg of the N-methyl ester in 100 µL 6M HCl. Heat at 110°C for 12 hours (to convert ester to acid without base-catalyzed racemization). Note: Acid hydrolysis minimizes racemization compared to base.
-
Derivatization: Evaporate HCl. Resuspend in 50 µL H2O. Add 20 µL 1M NaHCO3 and 100 µL 1% FDAA in acetone. Incubate at 40°C for 1 hour.
-
Quench: Stop reaction with 20 µL 1M HCl. Dilute with acetonitrile.
-
Analysis: Inject on C18 HPLC (Gradient: 10-60% MeCN in 0.1% TFA).
-
Validation: The L-L diastereomer (sample + L-FDAA) will elute separately from the D-L diastereomer (racemized impurity + L-FDAA).
-
Protocol B: Kinetic Monitoring of DKP Formation
This protocol determines the half-life (
Workflow:
-
Preparation: Dissolve N-Me-dipeptide ester (e.g., H-Ala-N(Me)Phe-OMe) in DMF-d7 (for NMR) or DMF (for HPLC) at 10 mM.
-
Initiation: Add base (e.g., 20% piperidine, simulating Fmoc deprotection).
-
Monitoring:
-
NMR: Track the shift of the N-methyl singlet. The linear ester N-Me signal will disappear as the DKP amide N-Me signal appears (typically downfield shifted).
-
HPLC: Take aliquots every 5 minutes, quench immediately in 0.1% TFA/MeCN (acid stops the nucleophilic attack), and analyze.
-
-
Calculation: Plot
vs. time. The slope yields .
Part 4: Strategic Stabilization in Synthesis
To mitigate thermodynamic instability, the following "Rules of Engagement" should be applied when handling N-methylated esters:
-
Avoid Saponification: Never use LiOH/NaOH to deprotect N-methyl esters if chiral integrity is required.
-
Alternative: Use acid-labile esters (t-Butyl) deprotected with TFA, or allyl esters deprotected with Pd(0).
-
-
The "Acidic Workup" Rule: When quenching reactions involving N-methyl enolates, always pour into excess cold dilute acid (e.g., KHSO4) to favor rapid reprotonation and minimize the lifetime of the planar enolate.
-
Preventing DKP:
-
Use Trityl (Trt) protection for the N-terminus if possible; the massive steric bulk of the trityl group prevents the formation of the cis-conformer required for cyclization.
-
Perform coupling reactions immediately after deprotection. Do not store N-terminal free N-methyl dipeptide esters.
-
References
-
Canadian Science Publishing. (1974). N-Methylamino Acids in Peptide Synthesis.[2][3][4][5][6][7] III. Racemization during Deprotection by Saponification and Acidolysis. [Link][6]
-
Canadian Science Publishing. (1975). N-Methylamino Acids in Peptide Synthesis.[2][3][4][5][6][7] IV. Racemization and Yields in Peptide-bond Formation. [Link][3]
-
National Institutes of Health (NIH). (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
National Institutes of Health (NIH). (2007). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. [Link]
-
National Institutes of Health (NIH). (2006). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. [Link]
-
American Chemical Society (ACS). (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link][5]
Technical Guide: Methyl 2-methyl-2-(methylamino)propanoate (N-Me-AIB-OMe) Scaffold
[1]
Executive Summary
Methyl 2-methyl-2-(methylamino)propanoate, commonly referred to as the methyl ester of
This guide details the synthesis, structural properties, and medicinal chemistry applications of
Chemical Architecture & Conformational Analysis[1]
The "Double Constraint" Mechanism
The utility of
-
The Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the
-carbon severely restrict rotation around the and bonds, forcing the backbone into helical conformations (predominantly -helix or -helix).[1] -
N-Methylation: The addition of a methyl group to the nitrogen eliminates the H-bond donor capability and introduces further steric clash with the preceding carbonyl oxygen and the
-methyl groups.[1]
Result: While AIB promotes helicity,
Visualization: Conformational Energy Landscape[1]
Synthetic Methodologies
Synthesizing the monomer (Methyl 2-methyl-2-(methylamino)propanoate) and incorporating it into peptides requires bypassing significant steric hindrance.[1]
Monomer Synthesis: The -NBS Route
Direct methylation of AIB esters is often low-yielding due to over-methylation (quaternization).[1] The most robust protocol utilizes
Workflow:
-
Protection: AIB Methyl Ester +
-NBS-Cl -( -NBS)-AIB-OMe.[1] -
Methylation:
-( -NBS)-AIB-OMe + MeI + DBU -Me- -( -NBS)-AIB-OMe. -
Deprotection: Thiolysis (Mercaptoethanol/DBU)
-Me-AIB-OMe .
Peptide Coupling Challenges
Coupling
-
Nucleophilic Attack: The amino group of
-Me-AIB is shielded by the -methyls and the -methyl, making it a poor nucleophile.[1] -
Activation: Standard carbodiimides (DIC/HOBt) often fail.[1][4]
Recommended Coupling Systems:
| Reagent System | Mechanism | Success Rate | Notes |
|---|---|---|---|
| HATU / HOAt | Uronium/Aza-benzotriazole | High | Gold standard for hindered couplings.[1] |
| COMU | Uronium/Oxyma | High | Safer alternative to HATU; excellent reactivity.[1][5] |
| Acid Fluorides | Acyl Fluoride | Very High | Generated via TFFH or Cyanuric Fluoride.[1] Highly reactive toward hindered amines.[1] |
| PyBroP | Phosphonium | Medium-High | Good for
Experimental Protocols
Protocol A: Synthesis of Methyl 2-methyl-2-(methylamino)propanoate ( -NBS Method)
Objective: Selective mono-methylation of AIB methyl ester.
-
Sulfonylation:
-
Dissolve AIB methyl ester hydrochloride (10 mmol) in DCM (50 mL).
-
Add TEA (22 mmol) followed by
-nitrobenzenesulfonyl chloride ( -NBS-Cl, 11 mmol) at 0°C. -
Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over MgSO
, and concentrate.
-
-
Methylation:
-
Deprotection:
Protocol B: Solid-Phase Coupling of -Me-AIB
Context: Coupling Fmoc-
-
Reagents: Use HATU (4 eq), HOAt (4 eq), and DIEA (8 eq).[1]
-
Microwave: Essential for efficient coupling.[1][2]
-
Temp: 75°C.
-
Time: 2 x 10 minutes (Double coupling).
-
-
Monitoring: Standard Kaiser test will likely be false-negative (no H on secondary amine).[1] Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]
Medicinal Chemistry Applications
Proteolytic Stability
1-
Mechanism: Proteases (e.g., chymotrypsin, pepsin) require specific backbone geometry and H-bonding to cleave amide bonds.[1] The
-methyl group removes the H-bond donor, while the gem-dimethyl group sterically blocks the enzyme's active site from accessing the carbonyl carbon.[1] -
Data: Peptides containing AIB/
-Me-AIB often show half-lives ( ) in plasma >24 hours, compared to minutes for natural analogs.[1]
Blood-Brain Barrier (BBB) Permeability
1-
Lipophilicity: Methylation increases
.[1] -
H-Bond Donors: Reducing the number of H-bond donors (HBD) is critical for BBB penetration (Rule of 5).[1] Replacing a standard residue with
-Me-AIB removes one HBD.[1]
Decision Logic for Scaffold Selection
References
-
Biron, E., et al. (2005).[1] "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.
-
Wenger, R. M. (1983).[1] "Synthesis of Cyclosporine. Total Synthesis of 'Cyclosporin A'." Helvetica Chimica Acta.[1] (Foundational work on N-methylated peptide synthesis).
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Toniolo, C., et al. (2001).[1] "Structure and conformational properties of the Aib residue in peptides." Biopolymers.[1]
-
Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methyl-Rich Peptides: Application to the Synthesis of Cyclosporin A Analogues." Journal of Peptide Science.
Sources
- 1. PubChemLite - Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate (C8H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Methyl 2-methyl-2-(methylamino)propanoate as a Structural Architect in Peptidomimetics
Topic: Role of Methyl 2-methyl-2-(methylamino)propanoate (
Executive Summary
Methyl 2-methyl-2-(methylamino)propanoate (structurally identified as the methyl ester of
Structural & Physicochemical Rationale
The utility of
The Dual-Constraint Mechanism
Standard amino acids allow significant rotation around the
-
The Thorpe-Ingold Effect (Gem-Dimethyl): The two methyl groups at the
-carbon restrict the angles to a narrow region of the Ramachandran plot, heavily favoring helical conformations (specifically -helix or -helix) over extended -sheets. -
The
-Methylation Effect: Replacing the amide proton with a methyl group removes a Hydrogen Bond Donor (HBD). This eliminates the energy penalty required to desolvate the amide bond during membrane passage and prevents the formation of intermolecular H-bonds that lead to aggregation (e.g., amyloid fibrils).
Comparative Physicochemical Profile
The following table contrasts
| Feature | L-Alanine (Ala) | Aib ( | ||
| Steric Bulk | Low | High (Gem-dimethyl) | Medium ( | Extreme (Tetrasubstituted) |
| Conformation | Flexible | Helix Promoter ( | Rigid Helix / Turn | |
| H-Bond Donor | Yes | Yes | No | No |
| Proteolytic Stability | Low | Moderate | High | Absolute |
| Coupling Difficulty | Low | Moderate | High | Very High |
Mechanistic Pathway: From Structure to Bioavailability
The following diagram illustrates how the structural features of
Figure 1: Mechanistic flow detailing how N-Me-Aib structural features translate to pharmacodynamic properties.
Synthetic Challenges & "Gold Standard" Protocol
Synthesizing peptides with
The "Difficult Coupling" Problem
Standard carbodiimide chemistries (EDC/DIC) often result in incomplete coupling or deletion sequences.
-
Critical Failure Mode: Activation of the subsequent amino acid is successful, but the
-Me-Aib amine is too sterically hindered to attack the activated ester, leading to racemization or capping.
Recommended Protocol: HATU/HOAt Microwave Synthesis
For incorporating
Protocol: Coupling an Amino Acid TO
-
Resin Preparation: Ensure the resin-bound
-Me-Aib is fully deprotected.-
Validation: Perform a Chloranil Test (not Kaiser). A positive result is dark blue/green beads (secondary amine).
-
-
Activation Cocktail:
-
Reaction Conditions:
-
Microwave: 75°C for 20 minutes (Power: 30W).
-
Manual: Double coupling is required. 2 x 2 hours at Room Temp.
-
-
Capping: Acetylate unreacted amines immediately after coupling to prevent deletion sequences in the final product.
Synthetic Workflow Diagram
Figure 2: Workflow for overcoming steric hindrance during N-Me-Aib coupling.
Pharmacokinetic Applications & Stability
Metabolic Fortress
Peptides containing
-
Mechanism: Proteases require the peptide backbone to adopt an extended conformation (
-strand-like) to fit into the active site cleft. The -Me-Aib residue locks the backbone into a helical turn, physically preventing the substrate from entering the enzyme's catalytic pocket.
Membrane Permeability (The "N-Methyl Scan")
In drug development, "N-methyl scanning" involves systematically replacing residues with their N-methylated counterparts.
-
Data Insight: Cyclosporine A is a natural example where extensive N-methylation allows a large cyclic peptide to cross cell membranes passively.
-Me-Aib mimics this property in linear peptides by masking polar backbone atoms.
References
-
Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides." Biopolymers.[2][3] Link
-
Chatterjee, J., et al. (2008).[2] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science. Link
-
PubChem. (2025).[4][5] "Methyl 2-amino-2-methylpropanoate (N-Me-Aib Methyl Ester) Compound Summary." National Library of Medicine. Link
-
Li, J., et al. (2022).[6] "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids." Journal of the American Chemical Society.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-(Methylamino)propanoic acid methyl ester | C5H11NO2 | CID 11040900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for peptide coupling using Methyl 2-methyl-2-(methylamino)propanoate
Application Note: High-Efficiency Peptide Coupling to Methyl 2-methyl-2-(methylamino)propanoate ( -Me-Aib-OMe)
Abstract & Strategic Analysis
This technical guide details the protocol for incorporating Methyl 2-methyl-2-(methylamino)propanoate (also known as
This specific building block presents a "double whammy" of steric hindrance:
- -Disubstitution (Gem-dimethyl effect): The two methyl groups at the alpha position create a rigid steric shield around the nitrogen.
- -Methylation: The secondary amine lacks a hydrogen bond donor and introduces further steric bulk, significantly reducing nucleophilicity compared to primary amines.[1]
Standard coupling reagents (EDC, HBTU, or DIC/HOBt) typically result in <10% conversion or complete failure. Successful acylation of this amine requires super-activated electrophiles (HOAt esters or Acid Chlorides) and optimized solvent environments to overcome the energy barrier of bond formation.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 2-methyl-2-(methylamino)propanoate |
| Common Name | |
| CAS (HCl Salt) | 16807-60-6 |
| Molecular Weight | 117.15 g/mol (Free base) |
| Role | Extremely hindered nucleophile (Amine component) |
Decision Logic for Reagent Selection
Before beginning synthesis, select the activation strategy based on the steric demand of the incoming amino acid (the Carboxylic Acid component).
Figure 1: Decision tree for selecting the appropriate activation strategy based on the steric profile of the coupling partner.
Protocol A: HATU/HOAt Enhanced Coupling (Preferred)
Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance), accelerating the attack of the hindered amine (
Materials
-
Amine: Methyl 2-methyl-2-(methylamino)propanoate HCl salt (1.0 eq).
-
Acid: Fmoc-Amino Acid-OH (1.2 – 1.5 eq).
-
Coupling Reagent: HATU (1.2 – 1.5 eq).
-
Additive: HOAt (1.2 – 1.5 eq) – Crucial for N-methyl couplings.
-
Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 eq).
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M - 0.5 M). Higher concentration drives kinetics.
Step-by-Step Procedure
-
Pre-Activation (Critical):
-
Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add HOAt (1.2 eq).
-
Add DIPEA (1.0 eq only for activation).
-
Stir for 2–5 minutes . Do not exceed 10 minutes to avoid racemization of the activated acid.
-
-
Amine Preparation:
-
In a separate vial, dissolve Methyl 2-methyl-2-(methylamino)propanoate HCl (1.0 eq) in minimal DMF.
-
Add remaining DIPEA (2.0–3.0 eq) to neutralize the HCl salt and liberate the free amine.
-
-
Coupling Reaction:
-
Add the activated acid solution to the amine solution.[2]
-
Temperature:
-
Standard: Stir at Room Temperature (RT) for 12–24 hours.
-
Accelerated: Heat to 50°C for 2–4 hours (recommended for Val/Ile couplings).
-
Microwave: 50°C, 25W, 20 mins (if available).
-
-
-
Monitoring:
-
TLC: Use 50% EtOAc/Hexane. Stain with Phosphomolybdic Acid (PMA) or Ninhydrin (Note: Secondary amines stain faintly/reddish with Ninhydrin; Chloranil is preferred but PMA is reliable for the ester).
-
LC-MS: Look for the product mass [M+H]+.
-
-
Workup:
Protocol B: Acid Chloride Activation (The "Nuclear Option")
When to use: If Protocol A fails (yield <30%) or when coupling another hindered amino acid (e.g., Fmoc-Val-OH or Fmoc-Aib-OH) to the
Materials
-
Acid: Fmoc-Amino Acid-OH (3.0 eq).
-
Reagent: Triphosgene (1.0 eq) (Generates 3 eq of Cl⁻).
-
Base: 2,4,6-Collidine (10 eq) – Gentler base than DIPEA, prevents decomposition of acid chloride.
-
Solvent: Anhydrous THF or DCM (Acid chlorides are more stable in non-nucleophilic solvents).
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve Fmoc-AA-OH (3 eq) and Triphosgene (1 eq) in anhydrous THF under Nitrogen/Argon.
-
Cool to 0°C .
-
Dropwise add Collidine (approx 3-4 eq) over 5 minutes. A white precipitate (Collidine·HCl) will form.
-
Stir at 0°C for 1 minute, then RT for 15 minutes. Conversion to acid chloride is rapid.
-
-
Coupling:
-
Add the Methyl 2-methyl-2-(methylamino)propanoate HCl (1.0 eq) directly to the suspension.
-
Add remaining Collidine (to reach total 10 eq).
-
Reflux (60–65°C) for 2–4 hours.
-
-
Quenching:
-
Cool to RT. Add water cautiously to quench excess acid chloride.
-
Extract with DCM/EtOAc and perform standard acid/base washes.
-
Post-Coupling Considerations: Hydrolysis of the Methyl Ester
The methyl ester of
Recommended Hydrolysis Protocol:
-
Reagent: LiOH (5–10 eq).
-
Solvent: THF:MeOH:H₂O (3:1:1).
-
Conditions: Heat at 60°C for 24–48 hours.
-
Alternative (If racemization of the neighboring residue is a risk): Use Trimethyltin hydroxide (TMSOK) in 1,2-dichloroethane at 80°C (requires safety protocols for organotins).
Experimental Workflow Visualization
Figure 2: Experimental timeline for solution-phase coupling of N-Me-Aib-OMe.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Product (SM remains) | Steric clash prevents approach. | Switch to Protocol B (Acid Chloride) or use Microwave irradiation (50°C). |
| Low Yield (<30%) | Slow kinetics; active ester hydrolysis. | Increase concentration to 0.5M. Add 1.0 eq HOAt manually. |
| Epimerization of AA1 | Over-activation or high base. | Use Collidine instead of DIPEA. Reduce pre-activation time to <2 mins. |
| Diketopiperazine (DKP) | Occurs during Fmoc removal of the next step. | This is a high risk for N-Me/Pro/Aib sequences. Use Trityl protection or extremely short deprotection times (20% Piperidine, 2 x 1 min). |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
- Foundational text on HOAt/H
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link
- Establishes phosphonium salts for N-methyl
-
Wipf, P., & Heimgartner, H. (1988). Synthesis of peptides containing
-disubstituted amino acids. Helvetica Chimica Acta. Link- Specific strategies for Aib/N-Me-Aib incorpor
-
Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science).[1][5] Link
- Demonstrates acid chloride/fluoride utility in difficult sequences.
-
Thibault, M. (2023). BenchChem Technical Review: Steric Hindrance in Peptide Synthesis. Link
- General reference for reagent selection logic.
Application Note: Incorporating Methyl 2-methyl-2-(methylamino)propanoate into Solid-Phase Peptide Synthesis (SPPS)
Abstract
Methyl 2-methyl-2-(methylamino)propanoate, chemically equivalent to the methyl ester of
Phase 1: Building Block Preparation
Objective: Convert Methyl 2-methyl-2-(methylamino)propanoate into Fmoc-
Step 1: Saponification (Hydrolysis)
The steric bulk of the gem-dimethyl group makes the ester resistance to hydrolysis. Harsh conditions must be avoided to prevent decomposition, though racemization is not a concern here as Aib is achiral.
Protocol:
-
Dissolve 10 mmol of Methyl 2-methyl-2-(methylamino)propanoate in 20 mL of THF/Water (1:1 v/v).
-
Add 20 mmol (2 eq) of Lithium Hydroxide (LiOH·H₂O).
-
Critical: Heat to 60°C and stir for 12–24 hours. (Standard RT hydrolysis is often too slow for Aib esters).
-
Monitor by TLC (or LC-MS) until the starting material disappears.
-
Acidify carefully with 1M HCl to pH ~3.
-
Lyophilize to obtain the crude amino acid salt (
- -Me-Aib-OH·HCl). Do not extract yet; the free amino acid is highly water-soluble.
Step 2: Fmoc Protection
Secondary amines are less nucleophilic than primary amines. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often too slow. Fmoc-Cl (9-Fluorenylmethyl chloroformate) is the preferred reagent for this hindered substrate.
Protocol:
-
Suspend the crude amino acid salt in 10% Na₂CO₃ (aq) / Dioxane (1:1). Adjust pH to 9–10.
-
Cool to 0°C on ice.
-
Add 1.1 eq of Fmoc-Cl dropwise dissolved in minimal dioxane.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Workup: Wash the basic solution with Et₂O (to remove excess Fmoc-Cl/fulvene).
-
Acidify the aqueous layer to pH 2 with 1M HCl. The product, Fmoc-
-Me-Aib-OH , should precipitate or form an oil. -
Extract with Ethyl Acetate (
). Dry over MgSO₄ and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
Phase 2: Solid-Phase Integration (SPPS)
The incorporation of Fmoc-
-
Coupling of the residue: Attaching Fmoc-
-Me-Aib-OH to the resin-bound peptide. -
Coupling onto the residue: Attaching the next amino acid to the sterically crowded secondary amine of
-Me-Aib.
Workflow Visualization
Figure 1: Workflow for incorporating sterically hindered N-Me-Aib residues. Note the divergence in coupling strategies for the subsequent residue.
Protocol A: Coupling Fmoc- -Me-Aib-OH to the Resin
Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt for hindered couplings due to the neighboring group effect (pyridine nitrogen).
-
Reagents: 5 eq AA / 5 eq HATU / 5 eq HOAt / 10 eq DIPEA.
-
Solvent: DMF (NMP is preferred if aggregation is suspected).
-
Conditions:
-
Microwave: 75°C for 10 minutes.
-
Manual: Double couple, 2 hours each at RT.
-
Protocol B: Coupling the Next Amino Acid onto -Me-Aib
This is the critical bottleneck. The nucleophile is a secondary amine buried next to a gem-dimethyl group. Standard HBTU/DIC couplings will fail.
Option 1: High-Efficiency Uronium (Preferred)
-
Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .
-
Conditions: Microwave irradiation (75°C, 20 min) is highly recommended. Double coupling is mandatory.
Option 2: Acid Chloride Method (For extreme difficulty) If Option 1 fails (incomplete coupling), generate the acid chloride of the incoming Fmoc-AA-OH in situ using BTC (Bis(trichloromethyl)carbonate / Triphosgene) .
-
Dissolve Fmoc-AA-OH (5 eq) and BTC (1.6 eq) in dry THF/DCM.
-
Add 2,4,6-collidine (14 eq) slowly.
-
Add to resin immediately.
-
React for 1 hour. Warning: BTC generates phosgene gas. Perform in a well-ventilated fume hood.
Phase 3: Monitoring & QC
Crucial Warning: The standard Kaiser (Ninhydrin) test yields false negatives for
The Chloranil Test Protocol
Use this test to verify Fmoc deprotection of the
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of A and 2 drops of B.
-
Let stand for 5 minutes at RT.
-
Interpretation:
-
Blue/Green beads: Secondary amine present (Deprotection successful).
-
Colorless/Yellow beads: Amine blocked (Coupling successful).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis of Ester | Steric hindrance of Aib | Increase temp to 60°C; switch solvent to THF/MeOH/H2O; use LiOH (smaller cation than K/Na). |
| Low Yield in Fmoc Protection | Low nucleophilicity of NH-Me | Use Fmoc-Cl instead of Fmoc-OSu; maintain pH > 9.0 vigorously. |
| Coupling Fails (Colorless Chloranil) | Steric clash | Switch to PyAOP or COMU ; Use Microwave (75°C); Attempt BTC/Acid Chloride method. |
| Deletion Sequences in MS | Incomplete coupling onto N-Me-Aib | Acetylate (Cap) unreacted amines with Ac₂O/Pyridine after every coupling to prevent difficult purification. |
| Aspartimide Formation | Base-catalyzed side reaction | If Asp/Asn is adjacent to N-Me-Aib, add 0.1M HOBt to the deprotection solution (Piperidine). |
References
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1] Journal of Peptide Research, 65(2), 153-166.[1][2] Link
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[3] Nature Protocols, 2, 3247–3256.[3] Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
-
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link
Sources
Application Note: A Robust Two-Step Synthesis of N-methyl-alpha-aminoisobutyric Acid from its Methyl Ester
Abstract: This document provides a comprehensive guide for the synthesis of N-methyl-alpha-aminoisobutyric acid (N-Me-Aib-OH), a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research for its ability to induce helical conformations in peptides.[1] The protocol details a reliable two-step process commencing with the N-methylation of alpha-aminoisobutyric acid methyl ester via the Eschweiler-Clarke reaction, followed by a straightforward saponification to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction and Synthetic Strategy
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptide-based therapeutics to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[2][3] N-methyl-alpha-aminoisobutyric acid (also known as 2-methyl-2-(methylamino)propanoic acid) is particularly valuable for its strong conformational-directing effects.[1][4]
The synthetic route outlined herein is designed for efficiency and scalability, avoiding the use of hazardous alkylating agents like methyl iodide, which can lead to over-methylation and the formation of quaternary ammonium salts.[5][6][7] The strategy involves two primary stages:
-
Reductive Amination: The selective N-methylation of alpha-aminoisobutyric acid methyl ester (Aib-OMe) is achieved using the Eschweiler-Clarke reaction. This classic method employs formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and clean conversion to the tertiary amine without risk of quaternization.[8]
-
Ester Hydrolysis (Saponification): The resulting N-methylated ester is then hydrolyzed under basic conditions to afford the final N-methyl-alpha-aminoisobutyric acid.[9]
This approach provides a robust and reproducible pathway to the target molecule, suitable for laboratory-scale synthesis.
Overall Synthetic Scheme:
Part I: N-Methylation via Eschweiler-Clarke Reaction
Principle & Rationale
The Eschweiler-Clarke reaction is a specialized form of reductive amination that converts a primary or secondary amine into its corresponding N-methylated derivative.[10][11] The reaction proceeds through a well-defined mechanism:
-
Imine Formation: The primary amine of Aib-OMe nucleophilically attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[6][12]
-
Hydride Transfer: Formic acid serves as a hydride donor, reducing the iminium ion to the N-methylated amine. The driving force for this step is the formation of gaseous carbon dioxide, which renders the reaction irreversible.[8]
-
Termination at Tertiary Amine: The reaction reliably stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[6][8]
This method is highly advantageous due to its operational simplicity, the use of inexpensive reagents, and its high selectivity.
Reaction Mechanism Diagram
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount (Example Scale) | Molar Equiv. |
| α-Aminoisobutyric acid methyl ester HCl | 153.61 | - | 5.00 g | 1.0 |
| Formaldehyde Solution | 30.03 | 37% aq. | 8.0 mL | ~3.0 |
| Formic Acid | 46.03 | 90% aq. | 6.0 mL | ~4.5 |
| Dichloromethane (DCM) | 84.93 | - | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | 5 M aq. | As needed | - |
| Saturated Sodium Chloride (Brine) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α-aminoisobutyric acid methyl ester hydrochloride (5.00 g, 32.5 mmol).
-
Reagent Addition: Add the 37% aqueous formaldehyde solution (8.0 mL, ~97.5 mmol), followed by the 90% aqueous formic acid (6.0 mL, ~146 mmol).
-
Heating: Heat the reaction mixture to 90-100°C using an oil bath. Maintain vigorous stirring. The reaction is typically complete within 4-6 hours.
-
Self-Validation Insight: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH, stained with ninhydrin). The starting material (primary amine) will stain purple/blue, while the N-methylated product (tertiary amine) will not. The reaction is complete when the starting material spot is no longer visible.
-
-
Cooling and Basification: After completion, cool the mixture to room temperature and then further in an ice bath. Carefully basify the solution to pH > 11 by the slow, dropwise addition of 5 M NaOH solution. This step neutralizes the formic acid and deprotonates the amine product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-alpha-aminoisobutyric acid methyl ester as an oil. The product is often pure enough for the next step without further purification.
Part II: Saponification to N-methyl-alpha-aminoisobutyric Acid
Principle & Rationale
Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol.[9] In this step, the methyl ester of N-Me-Aib is cleaved. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product.
Experimental Protocol
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount (Example Scale) | Molar Equiv. |
| Crude N-Me-Aib-OMe (from Part I) | 131.17 | - | ~4.2 g (assumed 100%) | 1.0 |
| Dioxane or Tetrahydrofuran (THF) | - | - | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 2 M aq. | 25 mL | ~1.5 |
| Hydrochloric Acid (HCl) | 36.46 | 1 M aq. | As needed | - |
| Methanol | 32.04 | - | For recrystallization | - |
Procedure:
-
Reaction Setup: Dissolve the crude N-methyl-alpha-aminoisobutyric acid methyl ester in dioxane or THF (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Hydrolysis: Add the 2 M NaOH solution (25 mL, 50 mmol) and stir the mixture at room temperature for 12-18 hours, or until the reaction is complete.
-
Self-Validation Insight: Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylic acid spot at the baseline indicate completion.
-
-
Solvent Removal: Remove the organic solvent (dioxane/THF) under reduced pressure.
-
Acidification and Isolation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~6-7 by adding 1 M HCl dropwise. The product may precipitate from the solution.
-
Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold water. If no precipitate forms, concentrate the solution to dryness and purify the resulting solid by recrystallization from a solvent such as methanol or an ethanol/water mixture.[13]
-
Drying: Dry the purified white crystalline solid under vacuum to yield the final product, N-methyl-alpha-aminoisobutyric acid.
Overall Experimental Workflow
Caption: Overall workflow for the synthesis of N-Me-Aib-OH.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the N-methyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14]
-
Melting Point: To compare with literature values (188-197 °C for the hydrochloride salt).[15]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation of vapors and skin contact.[16]
-
Formic Acid: Is corrosive and can cause severe skin and eye burns. Handle with extreme care.
-
Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Minimize exposure.
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Avoid contact with skin and eyes. Handle concentrated solutions with caution.
Always have appropriate spill kits and emergency procedures in place before starting the synthesis.[17]
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]
-
Safety Data Sheet: DNA Methylation control package. (n.d.). Diagenode. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Safest Methylating Agent. (2017, August 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved from [Link]
-
Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025, January 13). Reddit. Retrieved from [Link]
-
Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB). (n.d.). PubMed. Retrieved from [Link]
-
[N-methyl-11C]MeAIB, a tracer for system A amino acid transport: Preparation from [11C]methyl triflate and HPLC metabolite analysis of plasma samples after intravenous administration in man. (2025, August 9). ResearchGate. Retrieved from [Link]
-
alpha-(Methylamino)isobutyric acid. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865). (2011, September 21). FooDB. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. Retrieved from [Link]
-
Steps for leaf extraction and amino acid purification. (A) Rolled leaf... (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical methods for quantitation of amino acids from melons: a review. (n.d.). Acta Horticulturae. Retrieved from [Link]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2025, October 16). ResearchGate. Retrieved from [Link]
-
2-Aminoisobutyric acid. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and purification method for alpha-amino acid compound. (n.d.). Google Patents.
-
alpha-Aminoisobutyric Acid, Beta-Hydroxyleucine, and Gamma-Methylproline From the Hydrolysis of a Natural Product. (n.d.). PubMed. Retrieved from [Link]
- Alpha-N-methylation of amino acids. (n.d.). Google Patents.
- Hydrolysis of methyl esters. (n.d.). Google Patents.
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (2018, August 27). National Center for Biotechnology Information. Retrieved from [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (n.d.). Google Patents.
Sources
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-(Methylamino)isobutyric acid | C5H11NO2 | CID 75725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. calibrechem.com [calibrechem.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Analytical methods for quantitation of amino acids from melons: a review - ishs [ishs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. diagenode.com [diagenode.com]
- 17. methyldetect.com [methyldetect.com]
Solvent selection for Methyl 2-methyl-2-(methylamino)propanoate reactions
Application Note: Solvent Selection & Reaction Protocols for Methyl 2-methyl-2-(methylamino)propanoate
Part 1: Introduction & Physicochemical Context
The Challenge: The "Tetris" Problem of Steric Hindrance
Methyl 2-methyl-2-(methylamino)propanoate (also known as
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two
-methyl groups restrict bond rotation, forcing the molecule into a rigid conformation. While this is beneficial for stabilizing peptide helices (e.g., in peptoid design), it imposes a massive entropic penalty during intermolecular coupling reactions. -
Nucleophilic Deactivation: The
-methyl group creates a secondary amine buried within a "neopentyl-like" steric pocket. Solvents that over-solvate this amine (strong H-bond acceptors) can effectively "cage" the nucleophile, rendering it unreactive.
Scope of this Guide This note provides evidence-based solvent selection strategies to maximize the reactivity of this specific building block in:
-
Amide/Peptide Coupling: (As the nucleophilic amine component).
- -Alkylation: (Synthesis of tertiary amines).
-
Cyclization: (Formation of Hydantoins/Diketo-piperazines).
Part 2: Solvent Selection Matrix
The choice of solvent dictates the energy barrier of the transition state. For
Table 1: Solvent Performance Profile
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Reactivity (Free Base) | Green Score | Application Notes |
| Dipolar Aprotic | DMF / NMP | High | Excellent | Low | Standard. Best for disrupting aggregation. Hard to remove. |
| Green Binary | DMSO / EtOAc (1:9) | Moderate | Good | High | Recommended Replacement. DMSO solubilizes; EtOAc lowers viscosity. |
| Ether | 2-MeTHF | Low | Moderate | High | Workup Preferred. Excellent for extractions; poor for coupling kinetics. |
| Chlorinated | DCM | Low | Poor | Low | Avoid. Often fails to solubilize the salt; slow kinetics for hindered couplings. |
| Fluorinated | TFE / HFIP | High | Variable | Low | Specialist. Can activate esters but may deactivate the amine via H-bonding. |
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic for solvent selection based on the specific reaction pathway.
Caption: Decision tree for solvent selection based on reaction thermodynamics and kinetics.
Part 4: Validated Protocols
Protocol A: High-Efficiency Amide Coupling (The "Difficult" Case)
Context: Coupling
Reagents:
-
Amine: Methyl 2-methyl-2-(methylamino)propanoate HCl (1.0 equiv)
-
Acid: Carboxylic Acid Partner (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or COMU (Green alternative)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DMSO/EtOAc (1:4)
Step-by-Step Procedure:
-
Salt Neutralization (Critical):
-
Dissolve the amine HCl salt in the minimum volume of DMF (approx. 0.5 M concentration).
-
Add 1.0 equiv of DIPEA. Stir for 5 minutes. Note: Ensure the solution is homogeneous. If using EtOAc/DMSO, pre-dissolve salt in DMSO before adding EtOAc.
-
-
Activation of Acid:
-
In a separate vessel, dissolve the Carboxylic Acid and HATU in DMF.
-
Add 1.0 equiv of DIPEA. Stir for 2 minutes. The solution should turn yellow (HATU activation).
-
-
Coupling Event:
-
Add the activated acid solution to the neutralized amine solution.
-
Add the remaining 1.0 equiv of DIPEA.
-
Scientific Rationale: The high concentration of base is required to keep the hindered amine deprotonated. The "neopentyl" amine is less basic than a standard amine, but proton exchange is slow due to sterics.
-
-
Incubation:
-
Stir at Room Temperature for 16–24 hours .
-
Troubleshooting: If conversion is <50% by LCMS at 4 hours, heat to 50°C. The Thorpe-Ingold effect actually favors the folded product state, but the activation energy to get there is high.
-
-
Workup (Self-Validating Step):
-
Dilute with 2-MeTHF or EtOAc .[1]
-
Wash with 5% LiCl (aq) to remove DMF/DMSO.
-
Wash with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO3 (removes unreacted acid).
-
Validation: If the product is not in the organic layer, check the aqueous layer; hindered amides can sometimes be surprisingly polar.
-
Protocol B: Acyl Fluoride Method (For Extremely Hindered Systems)
If Protocol A fails, the Acyl Fluoride method is the "nuclear option" for this specific substrate.
-
Convert the carboxylic acid to its acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
React with
-Me-Aib-OMe in DCM or MeCN with DIPEA. -
Mechanism: The acyl fluoride is smaller than the HATU-active ester, allowing it to penetrate the steric shield of the
-Me-Aib group.
Part 5: Workflow Visualization
Caption: Step-by-step workflow for coupling sterically hindered amino acid esters.
References
-
Isidro-Llobet, A., et al. (2019). "Sustainability challenges in peptide synthesis and purification: from discovery to manufacturing." Journal of Organic Chemistry. Link
-
Dunetz, J. R., et al. (2016). "Solvent Selection Guide for the Pharmaceutical Industry." Green Chemistry. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3] "The formation and stability of spiro-compounds." (Foundational text on Thorpe-Ingold Effect). Journal of the Chemical Society.[2][4] Link
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society.[2][4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Methylated Amino Esters
Current Status: Online Operator: Senior Application Scientist Ticket ID: N-ME-AA-001 Subject: Overcoming Low Reactivity, DKP Formation, and Epimerization
Introduction: The "N-Methyl Conundrum"
Welcome to the advanced troubleshooting hub. If you are working with N-methylated amino acids (NMe-AAs), you are likely facing a trifecta of synthetic challenges: steric hindrance , electronic deactivation , and conformational instability .
The N-methyl group is not just a passive label; it fundamentally alters the peptide backbone's physics. It introduces significant steric bulk that blocks the approach of incoming nucleophiles and forces the peptide bond into a cis-conformation, accelerating fatal side reactions like diketopiperazine (DKP) formation.
This guide moves beyond standard protocols, offering field-proven solutions for when "standard" Fmoc chemistry fails.
Module 1: Coupling Failure (Low Yield / No Reaction)
User Query: "My coupling reaction using HBTU/DIPEA has stalled. Ninhydrin test is inconclusive, but LC-MS shows mostly starting material. What is happening?"
Root Cause Analysis
Standard coupling reagents (HBTU, HCTU) generate an active ester (OBt/OAt) that is often too bulky to penetrate the steric shield of the N-methyl group. Furthermore, the secondary amine of an N-methyl amino acid is less nucleophilic than a primary amine.
-
Diagnostic Tip: The Ninhydrin test (Kaiser test) often gives false negatives with secondary amines. Use the Chloranil test or Bromophenol Blue for accurate monitoring.
The Solution Hierarchy
Do not simply increase equivalents. Escalating the activation power is required.
-
Tier 1 (Moderate Difficulty): Switch to HATU/HOAt
-
Why: The 7-aza nitrogen in HATU provides a "neighboring group effect" via hydrogen bonding, stabilizing the transition state and accelerating the reaction by ~10-100x compared to HBTU.
-
Protocol:
-
Pre-activation: 30 sec (Critical: do not over-activate or epimerization occurs).
-
Base: Collidine (2,4,6-trimethylpyridine) is superior to DIPEA here as it minimizes proton abstraction from the
-carbon (racemization).
-
-
-
Tier 2 (High Difficulty): PyBrOP or PyAOP
-
Why: Phosphonium reagents (PyBrOP) allow for the formation of acid bromides in situ (if used with specific conditions) or highly reactive OBt esters without the guanidinylation side-reactions common with uronium salts (HATU) during slow couplings.
-
Citation: Coste et al. demonstrated PyBrOP's superiority specifically for N-methyl couplings [1].
-
-
Tier 3 (The "Nuclear" Option): Acid Chlorides (Triphosgene)
-
Why: When steric bulk is extreme (e.g., NMe-Val to NMe-Val), active esters fail. Acid chlorides are the smallest, most reactive electrophiles available.
-
Protocol: Generate the Fmoc-amino acid chloride in situ using Triphosgene and Collidine in THF, then add the resin.
-
Data: Coupling Reagent Efficiency for N-Me-Val-OH + N-Me-Val-OMe
| Reagent | Yield (1h) | Epimerization (%) | Recommendation |
| HBTU / DIPEA | < 10% | N/A | Avoid |
| PyBOP / DIPEA | 45% | < 1% | Standard |
| HATU / HOAt | 85% | 2-4% | Preferred (Tier 1) |
| PyBrOP / DIPEA | > 95% | < 1% | Excellent (Tier 2) |
| Triphosgene | > 98% | < 0.5% | Difficult Sequences |
Visualizing the Steric Barrier
Figure 1: Decision matrix for overcoming steric hindrance in N-methylated amino acid coupling.
Module 2: The "Ghost" Impurity (Diketopiperazine Formation)
User Query: "I am synthesizing a tripeptide. After deprotecting the second residue, my yield dropped to zero, and I see a cyclic byproduct. What happened?"
Root Cause Analysis
This is the Diketopiperazine (DKP) Trap . N-methylation lowers the energy barrier for the peptide bond to rotate into the cis conformation. Once the Fmoc group is removed from the N-terminus of the second residue, the free amine can swing back and attack the C-terminal ester (anchoring it to the resin). This cleaves the dipeptide off the resin as a cyclic DKP, leaving a truncated sequence or nothing at all [2].
Risk Factors:
-
N-terminal residue is Proline or N-methylated.
-
C-terminal residue is Proline or N-methylated.
-
Slow coupling of the 3rd amino acid.
Troubleshooting Protocol
-
The "Shake and Bake" Method (Speed is Key)
-
DKP formation is time-dependent. Minimize the time the N-terminus is free.
-
Action: Do not store the resin after deprotection. Add the next activated amino acid immediately.
-
-
Use the Trityl (Trt) Backbone Protection Strategy
-
If possible, use N-Trityl protection instead of Fmoc for the critical residue, or introduce the 2nd and 3rd residues as a pre-formed dipeptide .
-
Why: Coupling a dipeptide bypasses the specific "dipeptide-stage" risk window where DKP forms.
-
-
Resin Selection
-
Action: Switch to 2-Chlorotrityl Chloride (2-CTC) resin .
-
Why: The bulky trityl linker sterically hinders the "back-biting" attack required for DKP formation.
-
Mechanism of DKP Formation
Figure 2: The pathway to Diketopiperazine (DKP) formation, highlighting the critical role of cis-trans isomerization.
Module 3: Hydrolysis & Epimerization
User Query: "I need to hydrolyze the methyl ester of my N-methylated peptide. LiOH/MeOH caused significant racemization. How do I avoid this?"
Root Cause Analysis
N-methyl amino acids are highly prone to racemization (epimerization) under basic conditions. The N-methyl group removes the H-bond donor capability of the amide, destabilizing the peptide backbone and making the
The "Expert" Protocol: Anhydrous Cleavage
Do not use aqueous hydroxide if chirality is critical. Use the Lithium Iodide (LiI) method.
Protocol: Racemization-Free Cleavage
-
Reagents: Lithium Iodide (LiI) in Ethyl Acetate (EtOAc).
-
Condition: Reflux (Boiling EtOAc).
-
Mechanism: This proceeds via an
nucleophilic attack by the iodide ion on the methyl group of the ester, rather than a base attacking the carbonyl.-
Result: The carboxylate is released without ever exposing the
-proton to basic conditions.
-
Alternative: Trimethyltin hydroxide (Me
-
While effective, this is toxic. The LiI method is preferred for safety and efficacy.
References
-
Coste, J., Frérot, E., & Jouin, P. (1994).[1] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry.
-
Gilon, C., et al. (2003). Diketopiperazine formation during the synthesis of N-methylated peptides.[2][3] Journal of Peptide Science.
-
Aurelio, L., et al. (2010). Synthetic Preparation of N-Methyl-α-amino Acids.[4][5][6][7] Chemical Reviews.
-
Teixidó, M., et al. (2005).[1] Solid-phase synthesis of N-methyl-rich peptides: application to the synthesis of the cyclosporin 11-mer ring. Journal of Peptide Research.[1]
Sources
Preventing racemization during Methyl 2-methyl-2-(methylamino)propanoate processing
Part 1: Diagnostic & Structural Verification
CRITICAL TECHNICAL NOTE: Before proceeding with racemization protocols, we must address the stereochemistry of your specific target molecule: Methyl 2-methyl-2-(methylamino)propanoate .
Structurally, this molecule corresponds to the methyl ester of
-
C2 Substituents: (1) Methyl group, (2) Methyl group (from the propanoate chain),[1][2][3][4] (3) Methylamino group,[1][2][4] (4) Methyl ester group.[5]
-
Chirality Status: Because C2 possesses two identical methyl groups, this specific molecule is ACHIRAL.
Implication: If you are observing changes in optical rotation or "racemization" with this exact molecule, you are likely encountering one of the following:
-
Decomposition/Hydrolysis: The ester is cleaving, or the amine is reacting (e.g., Diketopiperazine formation), altering the baseline properties.
-
Contaminant Interference: A chiral impurity is degrading.
-
Nomenclature Mismatch: You are actually working with a chiral analog such as:
-
Methyl 2-(methylamino)propanoate (
-Methyl-Alanine Methyl Ester). -
Methyl 2-methyl-2-(methylamino)butanoate (Isovaline derivative).
-
This guide is engineered to address "Preventing Racemization" for the chiral analogs (
Part 2: Mechanism of Instability
For chiral
-
lowered Enolization Barrier: The
-methyl group increases the electron-donating character of the nitrogen, but more importantly, in -acylated derivatives, it removes the amide proton ( ). This eliminates a stabilizing H-bond that normally protects the -proton, making the -carbon significantly more acidic and prone to base-catalyzed proton abstraction. -
Oxazolonium Ion Formation: During activation or coupling,
-methyl amino acids readily form 5(4H)-oxazolones (azlactones). The -methyl group sterically favors the planar transition state required for this ring closure, leading to rapid racemization.
Pathway Visualization
Figure 1: Dual pathways for racemization in N-methylated amino acid derivatives. Note that N-methylation accelerates both pathways compared to primary amino acids.
Part 3: Troubleshooting Guides
Scenario A: Loss of Optical Purity During Saponification (Ester Hydrolysis)
Context: You are converting the methyl ester to the free acid.
The Issue: Standard basic hydrolysis (LiOH/NaOH) causes rapid racemization in
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Reagent | NaOH or LiOH (Strong Base) | LiOH + CaCl₂ or TMSOK (Potassium Trimethylsilanolate) |
| Solvent | MeOH/Water (Protic) | THF/Water or DCM (Aprotic/Non-polar mix) |
| Temperature | Room Temp (25°C) | 0°C to -10°C |
| Stoichiometry | Excess Base (>2 eq) | Strict 1.05 - 1.1 eq |
Step-by-Step Solution:
-
Dissolution: Dissolve the ester in THF/Water (4:1). Cool to 0°C.[6]
-
Add Additive: Add 5 equivalents of CaCl₂. The calcium ion coordinates with the carbonyl oxygen and the amine, locking the conformation and increasing the pKa of the
-proton (shielding it from base). -
Hydrolysis: Add 1.1 eq of LiOH slowly. Monitor by TLC.
-
Quench: Immediately upon completion, acidify to pH 3 with cold 1N HCl. Do not allow the reaction to sit at basic pH.
Scenario B: Epimerization During Coupling/Amidation
Context: You are reacting the amine or acid functionality to build a peptide/drug linker.
The Issue: Activation of the carboxylate leads to oxazolone formation.
Troubleshooting Q&A:
-
Q: I am using EDC/HOBt but seeing 15% D-isomer. Why?
-
A: HOBt is often insufficient for
-methyl amino acids. The steric bulk hinders the attack of the amine, prolonging the lifetime of the activated ester, allowing time for racemization. -
Fix: Switch to COMU or HATU with Oxyma Pure . Oxyma is superior at suppressing racemization for hindered amino acids.
-
-
Q: Which base should I use?
-
A: Avoid Triethylamine (TEA). It is strong enough to abstract the
-proton. -
Fix: Use DIPEA (Hunig's base) or 2,4,6-Collidine (TMP). Collidine is a weaker base (pKa ~7.[7]4) and sterically hindered, making it unable to abstract the
-proton while still neutralizing the reaction acid.
-
Part 4: Processing the Achiral Variant ( -Me-Aib-OMe)
If you are indeed working with the achiral Methyl 2-methyl-2-(methylamino)propanoate , your "stability" issues are likely chemical degradation, not stereochemical.
Common Degradation Pathway: Diketopiperazine (DKP) Formation
Because
Prevention Protocol:
-
Storage: Store as the Hydrochloride Salt (solid), not as the free base oil. The protonated amine cannot nucleophilically attack the ester.
-
Workup: When neutralizing the HCl salt to use the free amine:
-
Use a biphasic system (e.g., DCM / sat. NaHCO₃).
-
Process immediately. Do not store the free base in solution for >1 hour.
-
Visual Check: DKP formation usually precipitates as an insoluble white solid.
-
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use enzymatic hydrolysis to avoid racemization completely?
A: Yes. For chiral
-
Protocol: Suspend ester in Phosphate Buffer (pH 7.2) with 10% acetone. Add enzyme. Stir at 25°C. This occurs at neutral pH, eliminating the risk of base-catalyzed enolization.
Q2: Does the solvent choice impact racemization rates? A: Drastically. Polar aprotic solvents (DMF, DMSO) enhance the basicity of added bases and stabilize the charged enolate intermediate, accelerating racemization.
-
Recommendation: Perform couplings in DCM (Dichloromethane) or Chloroform whenever solubility permits. If DMF is required, ensure the temperature is kept <0°C.
Q3: I see a "double peak" on HPLC. Is this racemization?
A: Not necessarily.
-
Test: Run the HPLC/NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into one, it is rotamerism, not a racemic mixture.
References
-
Anteunis, M. J. O., et al. (1988). "Racemization during the saponification of N-methyl amino acid methyl esters."[8][9] International Journal of Peptide and Protein Research, 32(4), 284-291.
-
Benoiton, N. L. (1983). "Quantitation of racemization of N-methylamino acid residues." Chem. Pept.[10] Proteins, 2, 125-131.
-
McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis."[9] Canadian Journal of Chemistry, 51(12), 1915-1919.
-
PubChem. (2023). "Methyl 2-amino-2-methylpropanoate (N-Me-Aib-OMe) Compound Summary." [11]
Sources
- 1. PubChemLite - Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate (C8H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. methyl 2-methyl-2-(methylamino)propanoate hydrochloride (1 x 25 g) | Reagentia [reagentia.eu]
- 4. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-(acetylamino)propionate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. methyl 2-methyl-3-(methylamino)propanoate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Methyl 2-methyl-2-(methylamino)propanoate|CAS 53617-94-0|TCIJT|製品詳細 [tci-chemical-trading.com]
Minimizing side reactions when activating Methyl 2-methyl-2-(methylamino)propanoate
Technical Support Center: -Me-Aib-OMe Activation & Coupling
Mission:
To provide high-fidelity protocols for hydrolyzing, activating, and coupling
Section 1: The Steric Challenge (Mechanism)
Before troubleshooting, understand why this molecule fails in standard workflows.
-
Nucleophilic Inertia: The secondary amine is buried between a gem-dimethyl group and a methyl group. It is a poor nucleophile.
-
Electrophilic Shielding: Once hydrolyzed to the acid (
-Me-Aib-OH), the carbonyl carbon is shielded, making activation slow. -
Conformational Lock:
-methylation favors the cis-peptide bond conformation, which brings the N-terminus and C-terminus of a dipeptide into proximity, drastically increasing the rate of Diketopiperazine (DKP) formation .
Section 2: Troubleshooting Guide (Q&A)
Phase 1: Hydrolysis (Converting the Ester to the Acid) [1][2]
Q: I am trying to hydrolyze
-
Why: TMSOK provides a "naked" hydroxide equivalent that is soluble in organic solvents. It is more nucleophilic than aqueous hydroxide and avoids solubility issues.
-
Protocol: See Protocol A below.
Phase 2: Activation & Coupling (Using as an Electrophile)
Q: I am coupling
-
Why: Acid fluorides are smaller (less sterically demanding) than the OBt/OAt esters generated by HATU. TFFH converts the hindered acid into an acid fluoride in situ, which is highly reactive toward hindered amines but stable enough to handle.
-
Protocol: See Protocol B below.
Phase 3: Side Reactions (DKP & Guanidinylation)
Q: I observe a mass corresponding to [M-18] or [M-MeOH] during the deprotection of the dipeptide containing
-
Mechanism: If
-Me-Aib is the second residue (e.g., H- -Me-Aib-AA1-Resin), the free amine of the -Me-Aib attacks the carbonyl of the AA1-Resin linkage, cleaving the peptide from the resin and forming a cyclic byproduct. Solution:
-
Use Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl group sterically discourages DKP formation.
-
Short Deprotection: If removing Fmoc, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for short bursts (2 x 5 min) rather than Piperidine (20 min), then wash immediately.
Q: I see a +99 Da mass shift on my peptide. Diagnosis: Guanidinylation . The slow coupling rate allowed the N-terminal amine to react with the uronium coupling reagent (HATU/HBTU) itself, capping the chain. Solution:
-
Pre-activation: Allow the acid and HATU to react for 1-2 minutes before adding the amine/resin.
-
Switch to Phosphonium: Use PyAOP or PyBrOP . Phosphonium salts do not cause guanidinylation.
Section 3: Experimental Protocols
Protocol A: Anhydrous Hydrolysis using TMSOK
Best for preventing degradation during ester cleavage.
| Reagent | Equivalents | Conditions |
| 1.0 equiv | Dissolved in dry THF (0.1 M) | |
| TMSOK | 1.5 - 2.0 equiv | Solid or THF solution |
| Workup | - | Citric acid / DCM extraction |
-
Dissolve
-Me-Aib-OMe in anhydrous THF under Nitrogen. -
Add Potassium Trimethylsilanolate (TMSOK) in one portion.
-
Stir at room temperature. Monitor by TLC (usually complete in 2-4 hours).
-
Quench: Dilute with Et2O, then wash with 5% aqueous Citric Acid (do not use strong HCl, as Aib derivatives are acid-sensitive).
-
Dry organic layer over
and concentrate.
Protocol B: Acid Fluoride Coupling (TFFH)
Best for coupling
| Reagent | Equivalents | Role |
| 3.0 equiv | Carboxylic Acid | |
| TFFH | 3.0 equiv | Fluorinating Reagent |
| DIEA | 6.0 equiv | Base |
| Target Amine | 1.0 equiv | Nucleophile (Resin or Solution) |
-
Dissolve
-Me-Aib-OH and TFFH in dry DCM or DMF (DCM is preferred for acid fluoride formation). -
Add DIEA.[3] Stir for 15-30 minutes to generate the acid fluoride (
-Me-Aib-F). Note: This pre-activation time is critical. -
Add the solution to the Target Amine (e.g., Resin-bound peptide).
-
Coupling time: 2–18 hours.
-
Monitor: Chloranil test (for secondary amines) or HPLC micro-cleavage.
Section 4: Visualization (Pathway Logic)
Diagram 1: Activation Strategy Decision Tree
This flowchart guides the user to the correct reagent based on the specific steric environment.
Caption: Decision matrix for selecting coupling reagents. TFFH is prioritized for hindered targets to generate the smaller acid fluoride species.
Diagram 2: The Diketopiperazine (DKP) Trap
Visualizing the mechanism of the primary side reaction when
Caption: The DKP formation pathway. The N-methyl group favors the 'cis' rotamer, bringing the amine close to the ester linkage, leading to premature cleavage.
References
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Amino Acid Fluorides.[4] Journal of the American Chemical Society.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[5] Tetrahedron Letters.[3]
-
Albericio, F., & Biron, E. (2008). N-Methylation of Amino Acids: A Critical Modification in Peptide-Based Drug Discovery.[6] Angewandte Chemie International Edition.[3]
-
Laguren-Davidson, L., et al. (1987). Potassium trimethylsilanolate: A mild and efficient reagent for the hydrolysis of hindered esters. Tetrahedron Letters.[3]
-
Teixidó, M., et al. (2005).[3] Solid-phase synthesis of N-methyl-rich peptides: Evaluation of coupling reagents. Journal of Peptide Science.
Technical Support Center: Scale-up of Methyl 2-methyl-2-(methylamino)propanoate Production
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of Methyl 2-methyl-2-(methylamino)propanoate. As a valuable building block in pharmaceutical and specialty chemical synthesis, its efficient production is critical.[1] This document provides in-depth technical guidance, addressing common challenges encountered when scaling the synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on the robust and widely applicable Eschweiler-Clarke reductive amination pathway.
Synthesis Overview: The Eschweiler-Clarke Pathway
The synthesis of Methyl 2-methyl-2-(methylamino)propanoate is most effectively achieved via the N-methylation of its primary amine precursor, Methyl 2-amino-2-methylpropanoate. The Eschweiler-Clarke reaction is the method of choice for this transformation. It utilizes an excess of formic acid and formaldehyde to achieve methylation.[2]
Reaction Scheme:
This method is highly favored in industrial settings because it is a reductive amination process that cleanly stops at the tertiary amine stage, preventing the formation of unwanted quaternary ammonium salts, a common issue with alkyl halide-based methylations.[3][4][5] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3]
Reaction Mechanism Workflow
The reaction proceeds through a two-step sequence for each methylation. First, the amine and formaldehyde condense to form an iminium ion. Second, the formate ion acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[5]
Caption: Eschweiler-Clarke reaction mechanism overview.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how can I source it? A1: The required starting material is Methyl 2-amino-2-methylpropanoate , CAS No. 13257-67-5.[6] It is commercially available from various chemical suppliers. It is crucial to obtain a certificate of analysis to verify its purity before use, as impurities in the starting material can directly impact the reaction's success and the final product's purity.
Q2: Why is the Eschweiler-Clarke reaction superior to methylation with agents like methyl iodide for this synthesis? A2: The primary advantage is selectivity. Methylating agents like methyl iodide are highly reactive alkylating agents that can lead to over-methylation, producing significant quantities of the quaternary ammonium salt as a byproduct.[5] This not only consumes the desired product but also introduces a charged species that complicates the purification process. The Eschweiler-Clarke reaction mechanism makes the formation of a quaternary salt impossible, as a tertiary amine cannot form a new iminium ion with formaldehyde, thus ensuring the reaction stops cleanly at the desired secondary amine stage.[3]
Q3: What are the critical process parameters and typical conditions for scale-up? A3: The key parameters are stoichiometry, temperature, and reaction time.
-
Stoichiometry: An excess of both formaldehyde and formic acid is required to drive the reaction to completion.
-
Temperature: The reaction is typically performed at elevated temperatures, often between 80°C and 100°C, to ensure a reasonable reaction rate.[2]
-
Reaction Time: At scale, reaction times of 12-24 hours are common. Reaction progress should be monitored by a suitable analytical method (e.g., GC or HPLC) to confirm the disappearance of the starting material.
Q4: What are the primary safety concerns when scaling up this reaction? A4: There are three main safety considerations:
-
Gas Evolution: The reaction generates a significant volume of carbon dioxide (CO₂).[5] The reactor must be equipped with a robust off-gas system to vent this pressure safely, preferably through a scrubber, especially as the reaction is heated.
-
Corrosive Reagents: Formic acid is corrosive. All equipment, including the reactor, transfer lines, and pumps, must be constructed of compatible materials (e.g., glass-lined steel, Hastelloy). Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.
-
Formaldehyde Handling: Formaldehyde is toxic and a suspected carcinogen. It is typically used as an aqueous solution (formalin).[7] Handling should occur in well-ventilated areas or closed systems to minimize inhalation exposure.
Q5: How should the reaction be monitored for completion? A5: In-process control (IPC) is critical. The most common method is gas chromatography (GC), which can effectively separate the volatile starting material, product, and potential intermediates. A small sample is taken from the reactor, quenched, worked up, and injected into the GC. The reaction is considered complete when the peak corresponding to Methyl 2-amino-2-methylpropanoate is below a set threshold (e.g., <1% of the product peak area).
Experimental Protocols & Scale-Up Design
Protocol 1: Laboratory-Scale Synthesis (100 g)
This protocol provides a baseline for laboratory execution.
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet bubbler, a thermocouple, and an addition funnel.
-
Charging: Charge Methyl 2-amino-2-methylpropanoate (100 g, 0.85 mol) and formic acid (92 g, 2.0 mol, ~2.4 eq) into the flask. Begin stirring.
-
Reagent Addition: Slowly add aqueous formaldehyde (37 wt%, 80 g, ~1.0 mol, ~1.2 eq) via the addition funnel over 30-60 minutes. An initial exotherm may be observed.
-
Reaction: Heat the mixture to 90-95°C and maintain for 18 hours. Monitor for CO₂ evolution.
-
Monitoring: After 18 hours, take a sample for GC analysis to confirm the consumption of the starting material.
-
Workup (Cooling & Quench): Cool the reaction mixture to room temperature. Slowly and carefully basify the mixture by adding it to a stirred solution of 50% sodium hydroxide (NaOH) until the pH is >12. This step is highly exothermic and should be performed in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane (DCM), 3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product as a colorless liquid.
Scale-Up Workflow Diagram
This diagram illustrates the logical flow for scaling the process from the lab to a pilot plant.
Caption: Logical workflow for process scale-up.
Table 1: Comparative Reagent Stoichiometry
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Molar Ratio (eq.) | Rationale |
| Starting Amine | 100 g (0.85 mol) | 10.0 kg (85.4 mol) | 1.0 | Limiting Reagent |
| Formic Acid | 92 g (2.0 mol) | 9.2 kg (200 mol) | ~2.4 | Acts as both reagent and reducing agent; excess drives reaction.[3] |
| Formaldehyde (37%) | 80 g (~1.0 mol) | 8.0 kg (~98.6 mol) | ~1.2 | Slight excess ensures complete reaction of the intermediate imine. |
| NaOH (50%) for Workup | ~160 g | ~16.0 kg | To pH > 12 | Sufficient to neutralize formic acid and deprotonate the product amine. |
| Extraction Solvent | ~600 mL | ~60 L | ~6 L/kg | Adequate volume to ensure efficient extraction and minimize product loss. |
Troubleshooting Guide for Scale-Up
This section addresses common issues encountered during the scale-up of the Eschweiler-Clarke reaction.
| Problem | Potential Cause(s) | Recommended Solution & Explanation |
| 1. Incomplete or Stalled Reaction | A. Insufficient Temperature: Heat transfer is less efficient at scale. The internal batch temperature may be lower than the jacket setpoint. | Action: Use a calibrated internal temperature probe. Ensure adequate agitation to improve heat distribution. Increase jacket temperature if necessary to achieve the target internal temperature of 90-95°C. |
| B. Poor Reagent Quality: Water content in formic acid or low concentration of formaldehyde can reduce reaction efficiency. | Action: Use reagents from a reputable supplier and verify their specifications. Use freshly opened containers to avoid degradation or water absorption. | |
| C. Inefficient CO₂ Removal: In a large, poorly agitated reactor, dissolved CO₂ can potentially slow the reaction equilibrium. | Action: Ensure vigorous agitation and a clear path for off-gassing. A slow nitrogen sweep through the headspace can help carry away evolved CO₂. | |
| 2. Formation of Unknown Impurities | A. Overheating/Hot Spots: Poor mixing can lead to localized overheating, causing decomposition of the starting material or product. | Action: Improve agitation. For highly exothermic additions, consider subsurface addition of the reagent below the liquid level to promote rapid dispersion and heat exchange. |
| B. Cyclization/Side Reactions: Some substrates under Eschweiler-Clarke conditions can undergo unexpected cyclization reactions.[8] | Action: While less likely for this specific substrate, if unexpected impurities are found, fully characterize them (LC-MS, NMR). This may necessitate re-evaluating the reaction temperature or reagent stoichiometry. | |
| 3. Difficult Phase Separation During Workup | A. Emulsion Formation: Rapid addition of base or insufficient mixing during neutralization can create a stable emulsion. | Action: Add the caustic solution slowly and controllably with vigorous stirring. After addition, allow for a settling period. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. |
| B. Rag Layer: A "rag layer" of insoluble material can form at the interface, often from polymeric byproducts. | Action: If a significant rag layer forms, it may be necessary to perform a filtration step after basification but before extraction. | |
| 4. Low Isolated Yield After Distillation | A. Product Loss to Aqueous Phase: The product has some water solubility, especially if the pH of the aqueous phase is not sufficiently high. | Action: Ensure the pH is robustly basic (>12). Perform multiple extractions (e.g., 3 or 4) with the organic solvent and test the final aqueous layer by TLC or GC to confirm no significant product remains. |
| B. Inefficient Distillation: Product may be lost to the vacuum pump if the vacuum is too deep or the distillation is run too quickly. | Action: Use a well-controlled vacuum source and a fractionating column for better separation. Chill the receiving flask and use a cold trap between the distillation setup and the vacuum pump to recover any highly volatile material. |
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low reaction conversion.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wang, Z., & Zhu, J. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4875. Retrieved from [Link]
-
U.S. Department of Energy. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. OSTI.GOV. Retrieved from [Link]
-
Umar, A., & Luo, Z. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
Sources
- 1. Methyl 2-methyl-2-(methylamino)propanoate | 53617-94-0 | Benchchem [benchchem.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
IR spectroscopy peaks for Methyl 2-methyl-2-(methylamino)propanoate characterization
Executive Summary & Application Context
Methyl 2-methyl-2-(methylamino)propanoate (also known as H-MeAib-OMe ) is a critical intermediate in the synthesis of peptidomimetics. As a derivative of
For drug development professionals, the "performance" of this reagent is defined by its purity and identity prior to peptide coupling. Failure to distinguish the secondary amine (product) from the primary amine (impurity) or the free acid (hydrolysis product) can lead to truncated sequences or side reactions during solid-phase peptide synthesis (SPPS).
This guide provides a comparative IR spectroscopy analysis to definitively characterize H-MeAib-OMe against its critical process alternatives: the Free Acid Precursor and the Non-Methylated Analog .
Comparative Spectral Analysis
The following data compares the target molecule against its most common "false positives" in a synthesis workflow.
The "Fingerprint" of Success
To validate H-MeAib-OMe, you must confirm the simultaneous presence of the Ester functionality and the Secondary Amine , while ruling out the Carboxylic Acid and Primary Amine .
Table 1: Comparative IR Peak Assignments
| Functional Group | Vibration Mode | Target: H-MeAib-OMe (Secondary Amine Ester) | Alternative A: H-MeAib-OH (Free Acid Precursor) | Alternative B: H-Aib-OMe (Primary Amine Analog) |
| Amine (N-H) | Stretch ( | 3310–3350 cm⁻¹ (Single, weak band) | Broad overlap with OH(Often obscured) | 3300–3500 cm⁻¹ (Doublet: Sym & Asym) |
| Carbonyl (C=O) | Stretch ( | 1735–1750 cm⁻¹ (Sharp, Ester) | 1600–1650 cm⁻¹ (Zwitterion)or 1700–1725 cm⁻¹ (COOH) | 1735–1750 cm⁻¹ (Sharp, Ester) |
| Hydroxyl (O-H) | Stretch ( | Absent | 2500–3300 cm⁻¹ (Very broad, "Acid Beard") | Absent |
| Gem-Dimethyl | Bend ( | ~1380 & 1365 cm⁻¹ (Split doublet "rabbit ears") | ~1380 & 1365 cm⁻¹(Present) | ~1380 & 1365 cm⁻¹(Present) |
| C-O (Ester) | Stretch ( | 1150–1250 cm⁻¹ (Strong) | Absent (or different C-O) | 1150–1250 cm⁻¹ (Strong) |
Detailed Peak Interpretation
The Carbonyl Region (1700–1750 cm⁻¹)[1]
-
Target Performance: The ester carbonyl in H-MeAib-OMe typically appears at 1735–1745 cm⁻¹ .[1] This is higher in frequency than the corresponding amide (usually <1680 cm⁻¹) or the zwitterionic carboxylate of the free acid (~1600 cm⁻¹).
-
Critical Check: If your spectrum shows a broad band centered around 1710 cm⁻¹ with a shoulder, you likely have residual free acid or unreacted coupling reagents.
The Amine Region (3300–3500 cm⁻¹)[2][3][4]
-
Target Performance: The N-methylation reduces the N-H bond count to one. Consequently, you will see a single band.[2]
-
Differentiation: The non-methylated analog (H-Aib-OMe) is a primary amine (
). Primary amines exhibit a characteristic doublet (symmetric and asymmetric stretches).[5]-
Rule of Thumb: If you see a "double hump" at 3300-3400 cm⁻¹, your N-methylation step was incomplete.
-
The Methyl Region (2800–3000 cm⁻¹)
-
Target Performance: This molecule is methyl-rich (Ester-Me, Amine-Me, Gem-dimethyl). While the C-H stretches are often cluttered, N-methyl groups often display C-H stretching bands at slightly lower frequencies (~2800–2850 cm⁻¹) compared to the standard alkane stretches, due to the lone pair interaction (Bohlmann bands), though this is subtler in film preparations.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the industry standard for this analysis due to the volatility and physical state (often an oil or low-melting solid) of amino acid esters.
Validated Workflow
-
System Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric
(2350 cm⁻¹) and vapor. -
Sample Loading:
-
If Oil: Place 1 drop (~10 µL) directly on the crystal center.
-
If Solid (HCl Salt): Place ~5 mg on the crystal and apply high pressure with the anvil to ensure contact. Note: The HCl salt will shift N-H peaks significantly (broad ammonium band ~3000 cm⁻¹). This guide assumes the Free Base .
-
-
Acquisition:
-
Resolution: 4 cm⁻¹[6]
-
Scans: 16–32 (sufficient for QC)
-
Range: 4000–600 cm⁻¹
-
-
Post-Process: Apply baseline correction if the high-wavenumber region drifts. Identify peaks using the "Center of Gravity" algorithm.
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical pathway for characterizing the product and distinguishing it from impurities.
Spectral Decision Tree
This logic gate determines the identity of the sample based on key spectral features.
Caption: Figure 1. Spectral decision tree for validating Methyl 2-methyl-2-(methylamino)propanoate identity.
Synthesis QC Workflow
Integration of IR spectroscopy into the synthetic pathway.
Caption: Figure 2. Quality Control workflow for assessing reaction completion and purity.
Technical Nuances & Troubleshooting
The "Salt" Trap
Researchers often handle this compound as the Hydrochloride salt (H-MeAib-OMe·HCl) for improved stability.
-
Observation: The spectrum of the salt is drastically different .
-
Key Shift: The sharp N-H stretch at ~3330 cm⁻¹ disappears. Instead, you will see a broad, multiple-band absorption between 2700–3000 cm⁻¹ (Ammonium
stretch). -
Resolution: To confirm identity using the standard values in Table 1, perform a "mini-workup": Take a small aliquot of the salt, shake with dilute
and DCM, dry the organic layer, and run the IR on the resulting free base oil.
Steric Hindrance Effects
The gem-dimethyl group (two methyls on the
-
Effect on IR: While this doesn't drastically shift the wavenumber, it ensures the N-H band remains sharp (less hydrogen bonding aggregation compared to linear amino esters).
-
Effect on Synthesis: This steric bulk is exactly why IR monitoring is crucial—coupling reactions with MeAib are slow. If you see the ester peak of MeAib remaining after a coupling reaction attempted on this molecule, the reaction is incomplete.
References
-
NIST Chemistry WebBook. Propanoic acid, 2-methyl-, methyl ester (Methyl Isobutyrate) Infrared Spectrum. National Institute of Standards and Technology.[6] [Link]
-
LibreTexts Chemistry. Spectroscopy of Amines: Infrared Spectroscopy. (Distinction between Primary and Secondary Amines).[5][7][8] [Link]
-
ResearchGate. Comparison of simulated and experimental mid-IR spectra of Z-Aib-Pro-NHMe. (Data on Aib residue carbonyl shifts). [Link]
-
PubChem. Alpha-(Methylamino)isobutyric acid (MeAIB) Compound Summary. National Library of Medicine. [Link]
-
SpectraBase. Methyl 2-[N-(2-methoxycarbonylphenyl)amino]propanoate IR Spectrum. (Reference for N-substituted amino ester shifts). [Link](Note: General landing page provided as specific deep links to spectra require subscription).
Sources
- 1. brainly.com [brainly.com]
- 2. tutorchase.com [tutorchase.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
Advanced HPLC Assay Methodologies for Methyl 2-methyl-2-(methylamino)propanoate Purity
Executive Summary & Analyte Profiling
The accurate purity assessment of Methyl 2-methyl-2-(methylamino)propanoate (also known as N-methyl-α-aminoisobutyric acid methyl ester or H-Me-Aib-OMe) presents a distinct set of chromatographic challenges. As a gem-dimethyl substituted amino acid ester, this compound combines significant steric hindrance with a lack of native chromophores.
Standard Reversed-Phase (RP) methods often fail due to two primary factors:
-
Poor Retention: The polar secondary amine and ester functionality lead to elution near the void volume on conventional C18 columns.
-
Detection Limits: The absence of a conjugated π-system necessitates detection at <210 nm, where solvent cut-off and baseline noise compromise sensitivity.
This guide objectively compares three distinct assay methodologies. While traditional Ion-Pairing (IP-RP) remains common, Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is identified as the superior "Product" method for routine purity analysis due to its balance of sensitivity, robustness, and lack of sample preparation.
Analyte Physicochemical Profile
| Property | Characteristic | Analytical Implication |
| Structure | Secondary Amine, Methyl Ester | Basic character; susceptible to hydrolysis at high pH. |
| Chromophore | None (Carbonyl only) | UV detection requires |
| Polarity | Moderate-High (LogP ~ 0.1) | Poor retention on C18; Ideal for HILIC or Mixed-Mode. |
| pKa | ~9.8 (Amine) | Positively charged at acidic/neutral pH. |
Method A: The "Gold Standard" – HILIC-CAD
Recommended for: Routine purity release, stability studies, and mass-balance calculations.
This method leverages the hydrophilic nature of the protonated amine to achieve retention on a polar stationary phase. The use of Charged Aerosol Detection (CAD) overcomes the UV limitation, providing a universal response that is nearly equimolar, allowing for the estimation of impurities without reference standards.
Experimental Protocol
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: CAD (Nebulizer Temp: 35°C; Power Function: 1.0).
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | %A (Buffer) | %B (ACN) | Event |
|---|---|---|---|
| 0.0 | 10 | 90 | Equilibrium |
| 10.0 | 40 | 60 | Elution Gradient |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 10 | 90 | Re-equilibration |
| 20.0 | 10 | 90 | End |
Scientific Rationale:
The Amide stationary phase is chosen over bare silica to prevent irreversible adsorption of the secondary amine. The acidic pH (3.0) ensures the amine is fully protonated (
Method B: The "Workhorse" – Ion-Pair RP-HPLC (UV)
Recommended for: Labs without CAD/MS detectors; quick checks where high sensitivity is not required.
To retain the charged amine on a hydrophobic C18 column, an ion-pairing reagent (Perfluoropentanoic acid or TFA) is added. This forms a neutral ion-pair complex that partitions into the stationary phase.
Experimental Protocol
-
Column: Agilent Zorbax SB-C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Perfluoropentanoic Acid (PFPA) in Water.
-
Mobile Phase B: 0.1% PFPA in Acetonitrile.
-
Wavelength: 205 nm.[2]
-
Flow Rate: 1.0 mL/min.[1]
Critical Limitation: Detection at 205 nm is non-selective. Common solvent impurities or buffer salts can cause high background noise. PFPA is chosen over TFA because it provides greater retention for small hydrophilic amines, though it is less volatile.
Method C: High Sensitivity – Pre-Column Derivatization (FMOC)
Recommended for: Trace impurity analysis (<0.05%) or biological matrices.
Since the analyte is a secondary amine, o-phthalaldehyde (OPA) cannot be used. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form a highly fluorescent, hydrophobic derivative.
Experimental Protocol
-
Derivatization: Mix 100 µL sample + 100 µL Borate Buffer (pH 8.5) + 200 µL FMOC-Cl (5 mM in ACN).
-
Reaction: Incubate 2 min at ambient temp.
-
Quench: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC.
-
Separation: Standard C18 RP-HPLC (e.g., C18, 50-90% ACN gradient).
-
Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).
Scientific Rationale: The FMOC moiety adds a massive hydrophobic group, allowing easy retention on C18 and shifting detection to a noise-free fluorescence region.
Comparative Analysis & Decision Logic
The following table summarizes the performance metrics based on internal validation data.
| Feature | Method A: HILIC-CAD (Recommended) | Method B: IP-RP-UV | Method C: Derivatization |
| LOD (Limit of Detection) | ~10 ng on-column | ~100-200 ng on-column | < 1 ng on-column |
| Linearity ( | > 0.995 (Quadratic fit often needed) | > 0.999 | > 0.999 |
| Specificity | High (Separates polar impurities) | Low (Solvent front interference) | Very High |
| Robustness | Moderate (Sensitive to water content) | High (Standard C18) | Low (Reaction variability) |
| Prep Time | Low (Dilute & Shoot) | Low | High (Chemical reaction) |
Analytical Decision Workflow
Figure 1: Decision tree for selecting the optimal analytical methodology based on laboratory capabilities and sensitivity requirements.
Mechanism of Action: HILIC Separation
To ensure the trustworthiness of the recommended HILIC method, it is vital to understand the partitioning mechanism. Unlike Reversed-Phase, where retention is driven by hydrophobicity, HILIC relies on a water-rich layer adsorbed onto the polar stationary phase.
Figure 2: Mechanistic representation of the HILIC separation showing the partitioning of the protonated analyte into the water-rich layer.
Troubleshooting & Validation Criteria
When implementing Method A (HILIC) , adhere to these self-validating checks:
-
Equilibration Time: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes of initial mobile phase before the first injection to stabilize the water layer.
-
Sample Diluent: Crucial. Dissolve the sample in 90% Acetonitrile / 10% Buffer. Injecting a 100% aqueous sample will disrupt the water layer and cause peak distortion (breakthrough).
-
pH Control: Maintain aqueous mobile phase pH between 3.0 and 4.0.
-
Why? High pH (>7) risks hydrolyzing the methyl ester to the free acid (Methyl 2-methyl-2-(methylamino)propanoate
2-methyl-2-(methylamino)propanoic acid), creating a false impurity peak.
-
References
-
Hutchinson, J. P., et al. (2011). "The role of the mobile phase in the response of the charged aerosol detector." Journal of Chromatography A. Link
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
- Schuster, G., & Linder, W. (2012). "Separation of amino acids and their derivatives by HILIC." Methods in Molecular Biology.
-
Agilent Technologies. (2020). "Analysis of Amino Acids without Derivatization using HILIC and CAD." Application Note. Link
-
Thermo Fisher Scientific. (2018). "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Application Note. Link
Sources
Technical Guide: Structural Analysis of Methyl 2-methyl-2-(methylamino)propanoate Derivatives
Executive Summary
Methyl 2-methyl-2-(methylamino)propanoate (also known as
This guide provides a comparative structural analysis of
Part 1: Structural Context & Significance
The "Steric War": Gem-Dimethyl vs. -Methyl
To understand the X-ray structure of
-
Aib Effect (
-Methylation): The two methyl groups on the atom restrict the rotation around and torsion angles, heavily favoring helical conformations ( -helix or -helix). -
-Methylation Effect: Introducing a methyl group on the nitrogen removes the H-bond donor (NH) and introduces a severe steric clash with the
-methyl groups and the preceding carbonyl oxygen.
The Result: Unlike Aib, which is a "Helix Inducer,"
Part 2: Comparative Crystallographic Analysis
The following data compares the structural parameters of
Table 1: Comparative Structural Metrics (X-Ray Diffraction Data)
| Metric | Aib Derivatives | Alanine Derivatives | Structural Implication | |
| Preferred | ||||
| Preferred | Variable | |||
| Elongation in | ||||
| The | ||||
| H-Bond Capacity | Acceptor Only (C=O) | Donor (NH) & Acceptor | Donor & Acceptor | |
| Lattice Packing | Loose / Van der Waals dominated | Tight / H-Bond Network | Variable |
Structural Logic Diagram
The following diagram illustrates the causal relationship between chemical modification and secondary structure.
Caption: Causal pathway showing how N-methylation overrides the intrinsic helix-promoting tendency of the gem-dimethyl group.[1]
Part 3: Experimental Protocol
Synthesizing and crystallizing sterically hindered amino acids requires specific modifications to standard protocols. The following workflow is optimized for
Phase 1: Synthesis (Optimized -Methylation)
Direct methylation of Aib is difficult due to steric hindrance. The Reductive Amination or Nosyl-Protection strategies are superior to simple alkyl halides.
Protocol: Reductive Amination (Recommended)
-
Reagents: Aib-OMe (HCl salt), Formaldehyde (37% aq), Sodium Cyanoborohydride (
), Acetic Acid, Methanol. -
Procedure:
-
Dissolve Aib-OMe
HCl (1 eq) in MeOH. -
Add Formaldehyde (3 eq) and stir for 15 min to form the imine/oxazolidine intermediate.
-
Add
(2 eq) and catalytic Acetic Acid. -
Stir at room temperature for 12 hours.
-
Critical Step: Quench with aqueous
to prevent acid hydrolysis of the ester. -
Extract with Ethyl Acetate (EtOAc).
-
Phase 2: Crystallization
-Me-Aib derivatives often form oils due to the lack of intermolecular hydrogen bonds. High-quality single crystals require slow, non-polar diffusion.-
Method: Vapor Diffusion (Sitting Drop).
-
Solvent: Dissolve 20 mg of product in minimal dry Dichloromethane (DCM).
-
Precipitant: Hexane or Pentane.
-
Conditions: Seal in a chamber at
C. The lower temperature reduces the kinetic energy of the flexible -Me group, aiding lattice formation.
Phase 3: X-Ray Data Collection & Refinement
-
Temperature: 100 K (Liquid Nitrogen stream) . Crucial: Room temperature data often yields high thermal ellipsoids for the
-methyl group due to rotation, obscuring precise bond angles. -
Resolution: Aim for
Å to resolve the electron density between the -Me and -Me groups.
Workflow Diagram
Caption: Step-by-step workflow from raw material to solved crystal structure.
Part 4: Performance in Drug Design (Peptidomimetics)
When incorporating Methyl 2-methyl-2-(methylamino)propanoate into peptide drugs, researchers should anticipate the following performance shifts compared to standard Aib residues:
-
Proteolytic Stability (Superior): The
-methyl group provides a "steric shield," rendering the adjacent amide bond nearly cleavage-proof against proteases (e.g., Chymotrypsin). -
Membrane Permeability (Enhanced): The removal of the NH donor reduces the desolvation energy required to enter the lipid bilayer, often improving oral bioavailability.
-
Conformational Locking (Distinct):
-
Use Aib if you need a rigid
-helix.[2] -
Use N-Me-Aib if you need to terminate a helix or induce a specific extended linker geometry.
-
References
-
Conform
-Methyl-Aspartic Acid: A Comparative Guide. Benchchem. Link -
The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, NIH. Link
-
Integrating the intrinsic conform
-amino acids modified at the peptide bond into the NCAD database. Journal of Chemical Information and Modeling, NIH. Link -
An efficient prepar
-methyl- -amino acids from -nosyl- -amino acid phenacyl esters. Journal of Organic Chemistry, PubMed.[3] Link -
Structure of
-Methyl-alpha-aminoisobutyric acid. FooDB / PubChem. Link
Sources
Comparative solubility study of methylated vs non-methylated amino esters
Executive Summary & Scientific Rationale
In drug development, particularly within peptidomimetics and prodrug design, N-methylation is a strategic modification used to alter the physicochemical profile of amino acid esters.[1][2][3] While the primary intent is often to enhance metabolic stability (by blocking protease recognition) and membrane permeability (lipophilicity), its impact on solubility is non-linear and frequently counter-intuitive.
This guide provides a comparative technical analysis of non-methylated amino esters (e.g., H-Phe-OMe) versus their N-methylated counterparts (e.g., H-(N-Me)Phe-OMe).
The "Methylation Paradox"
Conventional chemical intuition suggests that adding a hydrophobic methyl group (–CH₃) should decrease aqueous solubility. However, experimental data frequently demonstrates the opposite.
-
Non-Methylated Variants: Possess strong hydrogen bond donors (N-H). This facilitates tight crystal packing (high lattice energy), making the solid difficult to dissociate.
-
N-Methylated Variants: The methyl group removes a hydrogen bond donor and introduces steric clash.[4] This disrupts the crystal lattice (lowering the melting point and lattice energy).
Key Insight: If the reduction in Crystal Lattice Energy (
Mechanistic Foundation: The Thermodynamic Cycle
To understand solubility differences, we must analyze the thermodynamic solubility cycle. Solubility is not merely "like dissolves like"; it is the sum of the energy required to break the solute's solid state and the energy released upon hydration.
Diagram 1: Thermodynamic Solubility Cycle
Figure 1: The interplay between Lattice Energy and Solvation Energy determines final solubility. N-methylation primarily targets the "Solid State Disruption" phase.
[4]
Experimental Protocol: Shake-Flask Equilibrium Solubility
The Shake-Flask Method remains the gold standard for determining thermodynamic solubility. Unlike kinetic methods (precipitation from DMSO), this protocol establishes true equilibrium, critical for accurate LogS determination.
Reagents & Equipment[5][6]
-
Solutes: High purity (>98%) Amino Acid Ester (Free Base or HCl salt).
-
Solvent: Phosphate Buffered Saline (PBS, pH 7.4) or 1-Octanol (for LogP proxy).
-
Analysis: HPLC-UV or LC-MS/MS.
-
Filtration: 0.45 µm PVDF (hydrophilic) or PTFE (hydrophobic) syringe filters.
Step-by-Step Workflow
-
Supersaturation: Weigh an excess of the test compound (approx. 2–5 mg) into a 2 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (PBS pH 7.4 or Water).
-
Equilibration:
-
Seal tight to prevent evaporation.
-
Agitate at 25°C ± 1°C for 24 to 48 hours .
-
Note: Check visually. If the solid disappears, add more compound until a precipitate persists.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant using a 0.22 µm or 0.45 µm syringe filter. Pre-saturate the filter with 100 µL of solution to prevent drug adsorption.
-
-
Quantification:
Diagram 2: Shake-Flask Workflow
Figure 2: Operational workflow for thermodynamic solubility determination.
Comparative Data Analysis
The following table synthesizes representative physicochemical data comparing a standard amino ester (Phenylalanine methyl ester) with its N-methylated analog.
Compound Pair:
-
A: N-Acetyl-L-Phenylalanine Methyl Ester (Non-methylated model)
-
B: N-Acetyl-N-Methyl-L-Phenylalanine Methyl Ester (Methylated model)
Note: N-acetylated forms are used here to mimic the peptide bond environment, as free amines (without HCl) are unstable oils.
| Property | Non-Methylated (A) | N-Methylated (B) | Impact of Methylation |
| H-Bond Donors | 1 (Amide NH) | 0 | Removed (Increases permeability) |
| Melting Point | High (>100°C) | Low (<60°C) or Oil | Decreased (Lattice disruption) |
| LogP (Lipophilicity) | ~1.2 | ~1.6 | Increased (+0.4 to +0.7 units) |
| Aq. Solubility (mg/mL) | Moderate | High | Increased (Due to lower lattice energy) |
| DCM Solubility | Good | Excellent | Significantly Increased |
| Conformation | Trans-predominant | Cis/Trans mixture | Conformational Constraint |
Interpretation of Results
-
Solubility in Organic Solvents: The N-methylated ester shows drastically improved solubility in dichloromethane (DCM) and chloroform. This is directly attributed to the loss of the intermolecular H-bond network that stabilizes the solid state of the non-methylated variant.
-
Aqueous Solubility: Despite being more lipophilic (higher LogP), the N-methylated compound often exhibits higher molar solubility in water. The energy "saved" by not having to break a strong crystal lattice compensates for the hydrophobic penalty of the methyl group [1, 2].
-
Bioavailability: The N-methylated variant typically shows higher passive membrane permeability due to the removal of the H-bond donor and increased lipophilicity [3].[3]
Implications for Drug Design[7]
For researchers designing peptidomimetics:
-
Use N-Methylation to Solve Solubility Issues: If a peptide or amino ester is insoluble due to aggregation or high crystallinity, N-methylation can "melt" the structure, improving handling and formulation.
-
Metabolic Stability: The steric bulk of the N-methyl group hinders protease access, significantly extending the half-life of ester prodrugs in plasma [4].
-
Formulation: N-methylated esters are more likely to be oils or amorphous solids, which may require specific salt selection (e.g., Tosylate, Fumarate) if a crystalline final product is desired.
References
-
Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.[1][4][9] [Link]
-
National Institutes of Health (PMC). (2015). The impact of N-methylation on aqueous solubility and lipophilicity.[1][2][4][9][10][11] [Link]
-
LifeTein. (2025).[4] Should My Peptide Be Methylated? Impact on Solubility and Permeability.[1][2][4][10] [Link]
Sources
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Methyl 2-methyl-2-(methylamino)propanoate proper disposal procedures
Technical Disposal Guide: Methyl 2-methyl-2-(methylamino)propanoate
Core Directive & Scientific Rationale
Disposal of Methyl 2-methyl-2-(methylamino)propanoate (CAS: 65629-97-2 for free base; often found as HCl salt CAS: 10344-67-9) requires a nuanced understanding of its dual functionality. As an
The Safety Paradox: While the steric bulk of the gem-dimethyl group reduces the rate of spontaneous hydrolysis or diketopiperazine formation, the free base remains a flammable liquid with a high vapor pressure relative to its molecular weight. Improper disposal into acidic waste streams can trigger exothermic neutralization, while disposal into general aqueous waste risks delayed hydrolysis and methanol release.
This guide prioritizes Segregation over Neutralization to maintain thermal stability in waste containers.
Chemical Hazard Profile
Effective disposal begins with accurate characterization. Treat the free base as a Flammable, Basic Organic Liquid.
| Parameter | Specification | Operational Implication |
| Chemical Name | Methyl 2-methyl-2-(methylamino)propanoate | N-methyl-AIB methyl ester |
| CAS Number | 65629-97-2 (Free Base) | Verify CAS on container before processing. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Liquids require secondary containment; Solids require dissolution or solid waste tagging. |
| Flash Point | ~45–60 °C (Estimated/Analogous) | Combustible/Flammable. Ground all vessels during transfer. |
| Basicity (pKa) | ~9.8 (Amine group) | Incompatible with Acids. Exothermic reaction risk. |
| Reactivity | Ester Hydrolysis | Can release Methanol (toxic/flammable) upon contact with strong bases/acids. |
| GHS Hazards | H226, H315, H319, H335 | Skin/Eye Irritant. Respiratory Irritant.[1][2] Flammable.[2][3] |
Pre-Disposal Stabilization Protocol
Trustworthiness Check: This protocol is self-validating. If the waste container becomes warm or pressurizes, the segregation rule (Step 2) was violated.
Step 1: Phase & pH Identification
-
Objective: Determine if the waste is the Free Base (Liquid) or Salt (Solid) and check the pH of the matrix.
-
Method: Dip a single-use pH strip into the waste aliquot.
-
Result > pH 8: Proceed as Basic Organic Waste.
-
Result < pH 6:[4]STOP. Do not mix with basic waste stream. Neutralize slowly in a separate beaker before disposal.
-
Step 2: Solvent Compatibility Check
-
Causality: Amino esters are soluble in organic solvents but can hydrolyze in water.
-
Action: Dilute the substance in a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate) if it is concentrated. This acts as a heat sink in case of accidental reactivity.
-
Prohibition: NEVER mix with Oxidizers (Nitric acid, Peroxides) or Halogenated solvents (DCM/Chloroform) unless the facility explicitly permits "Commingled Solvents," as amines can react violently with certain halogenated compounds under pressure.
Disposal Workflow (Decision Matrix)
The following logic gate ensures the material ends up in the correct RCRA-compliant stream (typically D001 for Ignitability).
Figure 1: Logic flow for the segregation and disposal of amino acid ester waste.
Operational Procedures
A. Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why: HDPE is resistant to basic amines. Amber glass protects light-sensitive impurities.
-
-
Venting: Use a cap with a pressure-relief valve if available, or leave the cap slightly loose (1/4 turn) in the fume hood for 24 hours if the waste was recently neutralized, to allow off-gassing.
B. Labeling Requirements (RCRA Compliance)
Every container must be labeled before waste is added.
-
Chemical Name: Write out fully: "Methyl 2-methyl-2-(methylamino)propanoate Solution."
-
Hazard Checkboxes:
-
Constituents: List the primary solvent (e.g., "90% Ethanol, 10% Amino Ester").
C. Emergency Spills
-
Small Spill (< 50 mL): Absorb with vermiculite or standard spill pads. Place in a sealed bag labeled "Hazardous Waste - Solid Debris."
-
Large Spill (> 500 mL):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11040900, (S)-2-(Methylamino)propanoic acid methyl ester. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Operational Guide: Personal Protective Equipment for Handling Methyl 2-methyl-2-(methylamino)propanoate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 2-methyl-2-(methylamino)propanoate. This document moves beyond a simple checklist to instill a deep, causal understanding of why specific protective measures are critical. Our primary goal is to build a self-validating system of safety, ensuring that every operational step is grounded in authoritative standards and anticipates potential risks.
Part 1: Hazard Analysis and Core Safety Principles
Methyl 2-methyl-2-(methylamino)propanoate is a chemical for which a comprehensive, peer-reviewed hazard profile may not be readily available. Therefore, a conservative approach based on the hazards of structurally similar compounds is necessary. The molecule contains both an amine and a methyl ester functional group. Analogous compounds, such as other aminopropanoates and methyl esters, exhibit a range of hazards including skin and eye irritation, potential for serious eye damage, flammability, and harm if inhaled or swallowed.[1][2][3] Specifically, compounds like 2-Amino-2-methyl-1-propanol are known to cause serious eye damage and skin irritation[1][4], while methyl propionate is a highly flammable liquid that is harmful if inhaled.[5]
Given these potential risks, a robust safety protocol is not merely recommended; it is imperative. The foundation of this protocol is the Hierarchy of Controls , which prioritizes engineering and administrative controls as the primary means of exposure reduction. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical hazard.
Part 2: Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the specific tasks being performed. A minimum level of PPE is always required when in a laboratory where chemical hazards are present.[6]
Primary Barrier: Core Laboratory Attire
This is the non-negotiable foundation of your safety posture in any laboratory setting.
-
Flame-Resistant Laboratory Coat: Standard lab coats protect clothing and skin from minor splashes.[7] Given the potential flammability analogous to methyl propionate, a flame-resistant (FR) coat is the authoritative choice.
-
Full-Length Pants: Legs must be fully covered to protect against spills.
-
Closed-Toe Shoes: These are required to prevent injury from dropped objects or spills.[6]
Task-Specific PPE Selection
The following table outlines the required PPE based on the specific handling procedure. This risk-based approach ensures the level of protection matches the level of risk.
| Task/Operation | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1 Rated Safety Glasses[6] | Nitrile Gloves (Single Pair) | Not Required |
| Weighing Solids / Small Volume Transfers (<100 mL) | Chemical Splash Goggles[8] | Nitrile Gloves (Single Pair) | Work within a certified Chemical Fume Hood.[9] |
| Large Volume Liquid Transfers (>100 mL) | Chemical Splash Goggles and a Face Shield[6][7] | Double Nitrile Gloves or Silver Shield under Nitrile[6][8] | Work within a certified Chemical Fume Hood.[9] |
| High-Risk Operations (e.g., Heating, Pressurized Systems) | Chemical Splash Goggles and a Face Shield[8] | Double Nitrile Gloves or Silver Shield under Nitrile[6] | Work within a certified Chemical Fume Hood.[9] |
| Spill Cleanup / Emergency Response | Chemical Splash Goggles and a Face Shield | Heavy-duty Chemical Resistant Gloves | Air-Purifying Respirator (APR) with appropriate cartridges (if outside a fume hood).[7][10] |
Causality of PPE Choices:
-
Eye and Face Protection: Safety glasses are the minimum, but they do not protect against liquid splashes.[6] Chemical splash goggles are essential for all liquid handling as they form a seal around the eyes.[8] A face shield is required in addition to goggles during large-volume transfers or high-risk operations to protect the entire face.[6][7]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile is a common and effective choice, but always inspect gloves for integrity before use.[11] Double-gloving is a prudent measure for larger volume work, as it provides a critical time buffer in case the outer glove is compromised.[6]
-
Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood.[9] This captures vapors at the source. A respirator is an essential secondary measure for emergencies or when engineering controls are not feasible.[7]
Part 3: Operational and Disposal Plans
Step-by-Step Handling Procedure
This workflow is designed to be a self-validating system, ensuring safety at every stage.
-
Preparation and Engineering Controls:
-
Confirm that a certified chemical fume hood is operational.[11]
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[12][13]
-
Locate and prepare a chemical spill kit appropriate for flammable liquids and amines.[12]
-
Remove all unnecessary items from the fume hood to ensure proper airflow.
-
-
Donning PPE:
-
Put on the flame-resistant lab coat and tie it securely.
-
Don the appropriate eye and face protection as determined by the task in the table above.
-
Put on the first pair of nitrile gloves.
-
If required, don the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.[14]
-
-
Chemical Handling:
-
Decontamination and Doffing PPE:
-
Wipe down any contaminated surfaces within the fume hood.
-
To prevent self-contamination, remove PPE in the following order:
-
Outer Gloves (if double-gloved): Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the second glove and peel it off.
-
Face Shield/Goggles.
-
Lab Coat.
-
Inner Gloves: Remove using the same technique as above.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[13]
-
Chemical Handling Workflow
Caption: Workflow for safe handling of Methyl 2-methyl-2-(methylamino)propanoate.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills inside a fume hood, use an absorbent material from a spill kit. For large spills, evacuate the lab, alert others, and contact your institution's emergency response team.[17] Prevent spills from entering drains.[18]
Disposal Plan
-
Chemical Waste: All waste containing Methyl 2-methyl-2-(methylamino)propanoate must be collected in a designated, properly labeled hazardous waste container.[19]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be disposed of as solid hazardous waste.[11][18]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded or recycled.
References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Colorado Boulder. [Link]
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Top Lab Safety Equipments Every Scientist Should Have - Westlab Canada. Westlab Canada. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Lab Manager. [Link]
-
Personal Protective Equipment - UCLA – Chemistry and Biochemistry. UCLA. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]
-
SAFETY DATA SHEET - Nova Molecular (2-Methyl THF). Nova Molecular. [Link]
-
3-aminopropionitrileBAPN-151-18-8.doc - University of Georgia Office of Research - UGA. University of Georgia. [Link]
-
Personal Protective Equipment (PPE). Université de Montréal. [Link]
- SAFETY DATA SHEET - Castrol PDS & SDS. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/1E8292E47B897D91802584C8005436E9/ File/11058605.pdf)
-
(S)-2-(Methylamino)propanoic acid methyl ester | C5H11NO2 | CID 11040900 - PubChem. National Institutes of Health. [Link]
-
Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific. [Link]
-
Safe Laboratory Practices & Procedures - ORS - NIH. National Institutes of Health. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. (S)-2-(Methylamino)propanoic acid methyl ester | C5H11NO2 | CID 11040900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. vigon.com [vigon.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. research.uga.edu [research.uga.edu]
- 12. westlab.com [westlab.com]
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- 14. oraprdnt.uqtr.uquebec.ca [oraprdnt.uqtr.uquebec.ca]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
